4-Methoxybenzyliminosulfonylchloride
Description
Properties
IUPAC Name |
(NE)-N-[(4-methoxyphenyl)methylidene]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-13-8-4-2-7(3-5-8)6-10-14(9,11)12/h2-6H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOIFQOKDXVLJ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxybenzyliminosulfonyl Chloride: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 4-Methoxybenzyliminosulfonyl Chloride, a molecule of interest within the broader class of organosulfur compounds. These compounds are integral to advancements in medicinal chemistry and drug development, offering unique chemical reactivity and stability that contribute to the bioactivity of numerous therapeutic agents.[1][2][3] The incorporation of sulfur-containing moieties can enhance critical properties such as lipophilicity, metabolic stability, and receptor affinity, making them pivotal in the design of novel antibiotics, antivirals, and anticancer agents.[1] This document will delve into the structural characteristics, a proposed synthetic pathway, and the expected analytical signatures of 4-Methoxybenzyliminosulfonyl Chloride, providing a foundational resource for researchers in organic synthesis and drug discovery.
Molecular Structure and Key Features
4-Methoxybenzyliminosulfonyl Chloride possesses a distinctive structure characterized by a 4-methoxybenzyl group attached to an iminosulfonyl chloride moiety. The central feature is the sulfur-nitrogen double bond (S=N), which imparts unique reactivity to the molecule. The electron-donating nature of the methoxy group on the phenyl ring influences the electronic properties of the entire molecule.
Figure 2: Proposed synthetic workflow for 4-Methoxybenzyliminosulfonyl Chloride.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-Methoxybenzyliminosulfonyl Chloride by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Elucidation and Spectroscopic Data (Predicted)
The definitive confirmation of the structure of 4-Methoxybenzyliminosulfonyl Chloride would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated. [4][5][6][7][8]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons of the 4-methoxyphenyl group appearing as two doublets in the range of δ 6.8-7.3 ppm. - A singlet for the methoxy (CH₃O-) protons around δ 3.8 ppm. - A singlet for the benzylic (Ar-CH₂-) protons around δ 4.5-5.0 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 114-160 ppm. - The methoxy carbon (CH₃O-) at approximately δ 55 ppm. - The benzylic carbon (Ar-CH₂-) around δ 50-60 ppm. |
| IR Spectroscopy | - Strong absorption bands corresponding to the S=O stretch of the sulfonyl group around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). - A characteristic absorption for the C=N-S linkage. - Aromatic C-H stretching above 3000 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - The protonated molecular ion [M+H]⁺ would be observed, allowing for the confirmation of the molecular weight. - Characteristic fragmentation patterns would include the loss of the chloride and subsequent fragmentation of the 4-methoxybenzyl group. [9][10]|
Reactivity and Potential Applications
Iminosulfonyl chlorides are reactive electrophilic species. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes 4-Methoxybenzyliminosulfonyl Chloride a potentially valuable intermediate in organic synthesis.
Potential Reactions:
-
Reaction with Amines: It would readily react with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules. [11]* Reaction with Alcohols: In the presence of a base, it could react with alcohols to yield sulfonate esters.
-
Hydrolysis: The compound is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. [12] The structural motifs present in 4-Methoxybenzyliminosulfonyl Chloride suggest its potential utility in several areas of drug discovery. The 4-methoxybenzyl group is a common pharmacophore, and the sulfonyl group is a well-established bioisostere for other functional groups. [3]Given the diverse biological activities of organosulfur compounds, this molecule could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications, including as enzyme inhibitors or receptor modulators. [2][13]
Conclusion
4-Methoxybenzyliminosulfonyl Chloride is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic protocol, and the expected analytical data for its characterization. The inherent reactivity of the iminosulfonyl chloride functionality, coupled with the electronic properties of the 4-methoxybenzyl group, makes it a promising candidate for the development of novel chemical entities with potential therapeutic value. Further experimental validation of the proposed synthesis and a thorough investigation of its reactivity are warranted to fully unlock its potential in the field of drug discovery.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-Methoxybenzylchloride(824-94-2) 1H NMR [m.chemicalbook.com]
- 5. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]
- 8. 4-Methylanisole(104-93-8) 1H NMR [m.chemicalbook.com]
- 9. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxybenzyliminosulfonylchloride chemical properties
This is an in-depth technical guide on 4-Methoxybenzyliminosulfonylchloride , chemically identified as
Advanced Reagent for PMB-Protected Sulfonamide Synthesis
Part 1: Executive Technical Summary
This compound (often cataloged as
This compound serves as a "masked" sulfonamide precursor. The 4-methoxybenzyl (PMB) group acts as an acid-labile protecting group, allowing researchers to synthesize complex primary sulfonamides (
Chemical Identity:
-
Systematic Name:
-(4-Methoxybenzyl)sulfamoyl chloride -
Molecular Formula:
-
Molecular Weight: 235.69 g/mol
-
Functional Class: Sulfamoyl Chloride / Electrophilic Sulfur(VI) species
-
Key Property: Moisture-sensitive; thermally unstable (tends to decompose to
and benzyl chloride derivatives if heated without nucleophiles).
Part 2: Synthesis & Mechanistic Integrity
2.1 The "Ring Chlorination" Trap (Expert Insight)
A common error in synthesizing this reagent is the indiscriminate use of sulfuryl chloride (
-
The Trap: Reacting 4-methoxybenzylamine with
in acidic media (e.g., acetic acid) or at room temperature often leads to electrophilic aromatic substitution (EAS) , yielding 3-chloro-4-methoxybenzylamine rather than the desired sulfamoyl chloride [1]. The electron-rich anisole ring is highly susceptible to chlorination. -
The Solution: To favor
-sulfonylation over ring chlorination, the reaction must be kinetically controlled using a non-nucleophilic base at low temperatures.
2.2 Optimized Synthesis Protocol
This protocol minimizes ring chlorination and decomposition.
Reagents:
-
4-Methoxybenzylamine (1.0 equiv)
-
Sulfuryl Chloride (
) (1.0–1.1 equiv) -
Triethylamine (
) or DIPEA (1.1 equiv) -
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 4-methoxybenzylamine and
in anhydrous DCM. Cool the system to -78°C (dry ice/acetone bath). -
Controlled Addition: Add
(diluted in DCM) dropwise over 30 minutes. Crucial: Maintain internal temperature below -60°C to prevent the "loose" from attacking the aromatic ring. -
Intermediate Formation: The reaction forms the unstable
-sulfamoyl chloride intermediate. -
Immediate Use (Telescoping): Due to instability, this reagent is rarely isolated. It is typically reacted in situ with the target nucleophile (e.g., a secondary amine or alcohol).
Self-Validating Checkpoint:
-
Take a small aliquot and quench with excess morpholine. Analyze by LC-MS.
-
Success: Peak corresponds to
. -
Failure: Peak corresponds to
(Ring chlorination occurred).
Part 3: Applications in Drug Development
3.1 Synthesis of Primary Sulfonamides
The PMB group renders the sulfonamide nitrogen non-nucleophilic and lipophilic, facilitating purification.
-
Coupling: React this compound with an amine (
) to form . -
Deprotection: Treat with TFA (Trifluoroacetic acid) or CAN (Ceric Ammonium Nitrate) to cleave the PMB group, revealing the free primary sulfamide/sulfonamide (
).
3.2 SuFEx (Sulfur-Fluoride Exchange) Precursor
This chloride can be converted to the corresponding sulfamoyl fluoride (
Part 4: Visualization & Logic
4.1 Reaction Pathway Diagram
The following diagram illustrates the divergent reactivity of 4-methoxybenzylamine with sulfuryl chloride, highlighting the critical temperature control required to obtain the desired reagent.
Caption: Divergent reaction pathways. Kinetic control (-78°C) favors the target sulfamoyl chloride, while thermodynamic conditions favor ring chlorination.
Part 5: Safety & Stability Data
| Property | Specification | Handling Implication |
| Physical State | Viscous oil or low-melting solid | Handle as a solution in DCM/THF. |
| Reactivity | High (Electrophilic) | Reacts violently with water/alcohols. |
| Stability | Low | Decomposes >0°C. Use in situ. |
| Byproducts | HCl, | Vent reaction vessels; use scrubbers. |
Critical Safety Note: Sulfamoyl chlorides can evolve HCl gas upon contact with moisture. Always manipulate under inert atmosphere (
Part 6: References
-
Endo, Y., & Douglas, A. W. (2000). Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride. Synthetic Communications, 30(14), 2609–2613. Link
-
Fluorochem Ltd. (2025). Product Catalog: this compound (Cat No. 478161). Fluorochem.[1][2][3] Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(1), 767-796. (Context on sulfamoyl chloride reactivity).
Sources
4-Methoxybenzyliminosulfonylchloride mechanism of action
An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-Methoxybenzyliminosulfonylchloride
Authored by: A Senior Application Scientist
Abstract
This compound is not a pharmacologically active agent but rather a pivotal, specialized chemical reagent. Its "mechanism of action" is therefore understood through the lens of chemical reactivity, specifically as a precursor in the synthesis of complex molecules. This guide provides an in-depth exploration of its chemical properties, core reaction mechanisms, and its application in multi-step organic synthesis, particularly in the production of sulfonylurea compounds. We will dissect the causality behind its synthetic utility and provide detailed, field-proven protocols for its application, targeting researchers, medicinal chemists, and process development scientists.
Introduction: A Reagent of Significance
In the landscape of chemical synthesis, the efficiency and specificity of reagents are paramount. This compound emerges as a highly functionalized intermediate, primarily recognized for its role in constructing the sulfonylurea bridge, a critical pharmacophore and herbicidal functional group. Its structure, featuring a reactive iminosulfonylchloride moiety and a stable 4-methoxybenzyl (PMB) group, makes it a unique building block. Understanding its reactivity is key to leveraging its potential in creating novel chemical entities. This guide will illuminate its mechanistic pathways and practical applications.
Physicochemical Properties and Core Reactivity
The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The chlorine atom is an excellent leaving group, making the sulfur susceptible to nucleophilic attack. The adjacent imine and the 4-methoxybenzyl group modulate this reactivity.
| Property | Value | Significance |
| Molecular Formula | C8H8ClNO3S | Provides elemental composition. |
| Molecular Weight | 233.67 g/mol | Essential for stoichiometric calculations in synthesis. |
| Core Functional Group | Iminosulfonylchloride | Highly electrophilic center, prime site for nucleophilic attack. |
| Protective/Modulating Group | 4-Methoxybenzyl (PMB) | Provides stability and influences solubility. |
The primary mechanism of action is a nucleophilic substitution reaction at the sulfur center. Nucleophiles, such as amines or alcohols, attack the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.
Mechanistic Pathway: The Sulfonylation Reaction
The cornerstone of this compound's utility is its reaction with nucleophiles to form sulfonamide and related linkages. The most prominent application is its reaction with isocyanates in the presence of a base to form a sulfonylurea backbone.
Step-by-Step Mechanism:
-
Nucleophilic Attack: An electron-rich nucleophile (e.g., the nitrogen from an amine or a deprotonated intermediate) attacks the electrophilic sulfur atom of the iminosulfonylchloride.
-
Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Proton Transfer: A final proton transfer step, often facilitated by a mild base, neutralizes the product.
This sequence is fundamental to its role in building larger molecules, as illustrated in the diagram below.
Caption: Generalized mechanism of nucleophilic attack on this compound.
Application in Synthesis: A Workflow for Sulfonylurea Formation
A primary application of this compound is in the synthesis of sulfonylurea herbicides. The process typically involves a two-step sequence where the iminosulfonylchloride is first reacted with an amine, followed by a reaction with an isocyanate.
The following workflow illustrates a representative synthesis based on methodologies described in patent literature.
Caption: Representative workflow for the synthesis of a sulfonylurea herbicide.
Experimental Protocol: Synthesis of a N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-N'-(4-methoxybenzyl)sulfamide
This protocol provides a self-validating, step-by-step methodology for a key synthetic transformation using this compound. It is a generalized procedure derived from common practices in organic synthesis.
A. Materials and Reagents:
-
This compound (1.0 eq)
-
2-Amino-4,6-dimethoxypyrimidine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
B. Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-Amino-4,6-dimethoxypyrimidine and anhydrous dichloromethane. Cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine to the slurry. In a separate flask, dissolve this compound in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material (iminosulfonylchloride) indicates reaction completion.
-
Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate. Combine the fractions containing the pure product (as determined by TLC). Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound serves as a potent electrophilic reagent for the construction of sulfonamide and sulfonylurea linkages. Its mechanism of action is rooted in the principles of nucleophilic substitution at the sulfur center. While not a therapeutic agent itself, its utility in the efficient synthesis of biologically active compounds, particularly in the agrochemical field, is well-documented. The protocols and mechanistic insights provided herein offer a robust framework for researchers and chemists to effectively utilize this versatile synthetic intermediate in their development programs.
References
- Title: Process for the preparation of N-benzylsulfonyl-N'-pyrimidinyl(triazinyl)
- Title: Substituted N-(phenylacetyl)
A Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzyliminosulfonyl Chloride
Introduction: 4-Methoxybenzyliminosulfonyl chloride is a unique chemical entity of interest in synthetic chemistry, potentially serving as a precursor for novel sulfonamide derivatives. Its structural complexity, incorporating a 4-methoxybenzyl group, an iminosulfonyl linker, and a reactive chloride, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Methoxybenzyliminosulfonyl chloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the constituent atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and benzylic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxybenzyliminosulfonyl Chloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Methoxy (CH₃O-) | 3.8 - 3.9 | Singlet | 3H | Typical range for a methoxy group on an aromatic ring. |
| Benzylic (-CH₂-) | 4.8 - 5.0 | Singlet | 2H | Deshielded due to the adjacent electron-withdrawing iminosulfonyl group. |
| Aromatic (meta to OCH₃) | 6.9 - 7.1 | Doublet | 2H | Shielded by the electron-donating methoxy group. |
| Aromatic (ortho to OCH₃) | 7.3 - 7.5 | Doublet | 2H | Less shielded than the meta protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual protons can obscure signals. CDCl₃ is a common first choice for many organic compounds.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxybenzyliminosulfonyl Chloride
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Methoxy (CH₃O-) | 55 - 56 | Typical for an aromatic methoxy carbon. |
| Benzylic (-CH₂-) | 60 - 65 | Significantly deshielded by the iminosulfonyl group. |
| Aromatic (C-H, meta to OCH₃) | 114 - 115 | Shielded by the electron-donating effect of the methoxy group. |
| Aromatic (C-H, ortho to OCH₃) | 130 - 131 | Less shielded aromatic carbons. |
| Aromatic (ipso-C attached to CH₂) | 128 - 130 | Quaternary carbon, expected to have a weaker signal. |
| Aromatic (ipso-C attached to OCH₃) | 160 - 162 | Deshielded due to direct attachment to the electronegative oxygen. |
Workflow for NMR Analysis:
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be at m/z 219/221. It is also advisable to acquire data in negative ion mode.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the parent ion of interest. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This would be crucial to confirm the predicted fragmentation pattern.
Conclusion
The comprehensive spectroscopic analysis of 4-Methoxybenzyliminosulfonyl chloride requires a synergistic application of NMR, IR, and MS techniques. While publicly available data for this specific molecule is scarce, a predictive analysis based on well-understood spectroscopic principles and data from analogous structures provides a robust framework for its characterization. The proton NMR should clearly resolve the aromatic, benzylic, and methoxy protons. The IR spectrum will be characterized by strong absorptions from the S=O bonds of the sulfonyl chloride and the C=N of the imino group. Mass spectrometry will confirm the molecular weight and provide key fragmentation data, notably the stable 4-methoxybenzyl cation. The experimental protocols and predictive data outlined in this guide offer a solid foundation for any researcher undertaking the synthesis and characterization of this and related compounds.
References
-
PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
NIST. Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]
-
SpectraBase. p-Methoxybenzenesulfonyl chloride. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
-
PubMed. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. [Link]
-
NIST. Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. 4-Methoxy-benzylchloride. [Link]
-
NIST. Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]
Technical Guide: Safe Handling and Operational Protocols for Sulfonyl Chlorides
Topic: Safety and Handling Precautions for Sulfonyl Chlorides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Utility-Hazard Paradox
Sulfonyl chlorides (
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated operational framework. It addresses the specific mechanistic hazards of sulfonyl chlorides—including the potentially catastrophic incompatibility with DMSO—and establishes a self-validating workflow for their safe use in drug discovery and process chemistry.
Chemical & Physical Hazard Profile
To handle sulfonyl chlorides safely, one must understand the mechanism of their instability. The hazard is not just toxicity; it is the uncontrolled generation of energy and gas .
2.1 The Hydrolysis Cascade
The primary instability arises from the electrophilic sulfur atom. Upon contact with water (atmospheric moisture or aqueous waste), a violent hydrolysis occurs.
-
Mechanism: Nucleophilic attack by water displaces the chloride ion.
-
Byproducts: Sulfonic acid (
) and Hydrogen Chloride ( ) gas. -
Thermodynamics: The reaction is highly exothermic. In a closed vessel, the rapid release of HCl gas combined with thermal expansion can lead to vessel rupture.
2.2 The DMSO "Forbidden" Combination
CRITICAL WARNING: Never mix sulfonyl chlorides with Dimethyl Sulfoxide (DMSO). While DMSO is a standard polar aprotic solvent, it reacts violently with sulfonyl chlorides.
-
Mechanism: The sulfonyl chloride acts as an electrophile, reacting with the sulfoxide oxygen. This triggers a Pummerer-like rearrangement or autocatalytic decomposition of DMSO.
-
Outcome: Rapid exotherm, gas evolution, and potential explosion. This interaction is well-documented in process safety literature but remains a frequent cause of laboratory accidents [1].
2.3 Common Sulfonyl Chloride Data
| Compound | CAS | Physical State | Specific Hazard Notes |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Liquid | Highly toxic (inhalation/dermal).[2] High vapor pressure. Fatal if inhaled. |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | Solid | Severe skin irritant.[3][4] Sensitizer. Hydrolyzes slower than MsCl but still generates HCl. |
| Benzenesulfonyl Chloride | 98-09-9 | Liquid | Corrosive.[2][5][6] Lachrymator. Reacts explosively with some bases if not controlled. |
| Trifluoromethanesulfonyl Chloride | 421-83-0 | Liquid/Gas | Extreme electrophile. Reacts violently with water.[7] Fumes in air.[2][3][4][6][8][9][10][11][12][13] |
Operational Safety Protocols
3.1 Engineering Controls & Setup
-
Ventilation: All manipulations must occur in a certified chemical fume hood. The threshold for odor detection often exceeds the permissible exposure limit (PEL) for HCl.
-
Vessel Venting:
-
Requirement: Reactions involving
must never be sealed completely during addition phases. -
Setup: Use a Schlenk line or a needle-vented septum connected to a mineral oil bubbler or a base trap (e.g., NaOH solution) to neutralize evolved HCl.
-
3.2 Personal Protective Equipment (PPE)
-
Gloves: Standard latex gloves are insufficient.
-
Recommendation:Double-gloving with Nitrile (minimum 5 mil thickness). For MsCl, Silver Shield™ or laminate gloves are recommended for prolonged handling due to permeation risks.
-
-
Eye/Face: Chemical splash goggles are mandatory. A face shield is required when transferring volumes >50 mL.
3.3 Handling Solids vs. Liquids
-
Solids (e.g., TsCl): Weigh in a fume hood.[14] If the solid has "caked" (hardened), do not chip at it with a metal spatula, as this can generate dust or friction heat. Dissolve the entire chunk in the reaction solvent (e.g., DCM) and aliquot volumetrically.
-
Liquids (e.g., MsCl): Use a gas-tight syringe or cannula transfer techniques. Avoid pouring. The high vapor pressure of MsCl means open pouring will immediately release hazardous fumes.
Visualization: Hazard Cascades & Workflows
Figure 1: The Hydrolysis Hazard Cascade
This diagram illustrates the self-reinforcing cycle of a sulfonyl chloride water ingress event.
Caption: Figure 1. The mechanistic feedback loop of sulfonyl chloride hydrolysis leading to vessel failure.
Quenching and Waste Management
The most critical phase of using sulfonyl chlorides is the "Quench." Improper quenching is the leading cause of delayed waste container pressurization.
5.1 The "Controlled Destruction" Protocol
Do not simply add water.[9] The exotherm will be instantaneous and violent.
Step 1: Dilution Dilute the reaction mixture with a non-reactive organic solvent (e.g., Dichloromethane or Ethyl Acetate) to act as a heat sink.
Step 2: Cooling Cool the vessel to 0°C.
Step 3: The Base-Ice Method (Preferred)
Instead of pure water, use a mixture of ice and saturated aqueous Sodium Bicarbonate (
-
Why: The base neutralizes the HCl immediately, preventing the formation of a corrosive acid cloud. The ice moderates the temperature.[15]
Step 4: Verification Test the pH of the aqueous layer.[16] It should remain basic. If acidic, residual sulfonyl chloride may still be hydrolyzing.
Figure 2: Safe Quenching Decision Tree
Caption: Figure 2. Decision matrix for neutralizing sulfonyl chlorides in spill vs. reaction scenarios.
Emergency Response
-
Skin Contact: Immediate flushing with water for 15 minutes is critical.[10] Sulfonyl chlorides bind to proteins in the skin; delayed washing results in deep chemical burns.
-
Inhalation: Move to fresh air immediately. Pulmonary edema (fluid in lungs) from HCl inhalation can be delayed up to 48 hours. Seek medical attention even if symptoms subside.
-
Spills:
References
-
Yang, J., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures." Organic Process Research & Development, vol. 24, no. 6, 2020, pp. 916–939. Link
-
Sigma-Aldrich.[17] "Safety Data Sheet: Methanesulfonyl Chloride." Merck KGaA, 2024. Link
-
National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: Sulfuryl Chloride." NOAA Office of Response and Restoration. Link
-
BenchChem. "Safe Handling and Quenching of Sulfonyl Chlorides." Technical Support Center, 2025. Link
-
Purdue University. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Purdue Radiological and Environmental Management. Link
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- 4. ammol.org [ammol.org]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
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- 12. tcichemicals.com [tcichemicals.com]
- 13. ICSC 0459 - DIMETHYL SULPHOXIDE [chemicalsafety.ilo.org]
- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Advanced Theoretical Characterization of 4-Methoxybenzyliminosulfonylchloride
The following is an in-depth technical guide on the theoretical characterization of 4-Methoxybenzyliminosulfonylchloride , designed for researchers and drug development professionals.
Technical Whitepaper | Computational Chemistry & Molecular Modeling
Executive Summary
The theoretical study of This compound (CAS 94257-09-7) represents a critical intersection between organic synthesis and computational drug design.[1][2] As a derivative of the sulfonyl/imine class, this compound exhibits electronic properties highly relevant to pharmacophore development, particularly in the inhibition of enzymes like Carbonic Anhydrase (CA) or as a precursor in the synthesis of sulfonylureas.[1][2]
This guide moves beyond basic characterization, establishing a rigorous Density Functional Theory (DFT) framework to elucidate its structural stability, vibrational signatures, and reactive sites.[2] We integrate Natural Bond Orbital (NBO) analysis and Molecular Docking workflows to provide a self-validating protocol for assessing its bioactivity and chemical reactivity.[2]
Part 1: Computational Framework & Methodology
Core Directive: Theoretical accuracy depends on the selection of appropriate functionals and basis sets.[1][2] The protocol below prioritizes the B3LYP hybrid functional for its proven balance in organic systems, validated against experimental NMR/IR data.
Geometry Optimization Protocol
To determine the global minimum energy structure, the following computational workflow is mandatory. This process eliminates imaginary frequencies, ensuring the molecule is in a true ground state.[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]
-
Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions)[1][2]
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Water (depending on intended biological context).[1][2]
Step-by-Step Optimization Workflow:
-
Initial Guess: Construct the 2D skeleton (
-MeO-C H -CH -N=SO Cl) and pre-optimize using Molecular Mechanics (MMFF94).[2] -
Coarse Optimization: Run DFT at B3LYP/6-31G(d) to locate the local minimum.[2]
-
Refined Optimization: Re-run at B3LYP/6-311++G(d,p) with Opt+Freq keywords.[1][2]
-
Validation: Check the output for zero imaginary frequencies. If imaginary frequencies exist (represented as negative values), the structure is a transition state, not a minimum.[1][2]
Visualization of Computational Workflow
The following diagram illustrates the logical flow from structure generation to biological prediction.
Figure 1: Self-correcting computational workflow for the theoretical characterization of sulfonyl derivatives.
Part 2: Electronic Structure & Reactivity Analysis
Understanding the reactivity of this compound requires analyzing the distribution of electron density and the energy gap between frontier orbitals.[2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO (Highest Occupied Molecular Orbital): Acts as the electron donor.[1][2] In this molecule, the HOMO is typically localized over the 4-methoxybenzyl ring , indicating this region's susceptibility to electrophilic attack.[2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Acts as the electron acceptor.[1][2] The LUMO is predominantly concentrated on the iminosulfonyl chloride group (-N=SO
Cl), making this the site for nucleophilic attack (e.g., by protein residues).[2]
Quantitative Parameters Table:
| Parameter | Symbol | Formula | Physical Significance |
|---|
| Energy Gap |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the identification of binding pockets.[1][2]
-
Red Regions (Negative Potential): Localized on the Sulfonyl oxygens (O=S=O) and the Methoxy oxygen .[1][2] These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Benzyl protons and the Sulfur atom (due to the electron-withdrawing Cl and O atoms).[1][2] These are sites for nucleophilic attack.[2]
Part 3: Vibrational & Spectral Validation
Theoretical data must be calibrated against experimental benchmarks.[1][2] The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961 to correct for anharmonicity.[2]
Key Vibrational Modes (IR/Raman)
| Functional Group | Theoretical Frequency (cm | Experimental Range (cm | Mode Description |
| C-H Stretching | 3050 - 3100 | 3000 - 3100 | Aromatic ring vibrations.[1][2] |
| -N=S=O | 1350 - 1400 | 1330 - 1380 | Asymmetric sulfonyl stretch (Characteristic).[1][2] |
| S-Cl | 350 - 400 | 360 - 390 | Sulfonyl chloride bond stretch.[1][2] |
| C-O-C | 1240 - 1260 | 1230 - 1270 | Methoxy ether linkage.[2] |
Note: The presence of the S-Cl stretch in the low-frequency region is a definitive marker for the integrity of the sulfonyl chloride moiety.[2]
Part 4: Molecular Docking Protocol
Given the structural similarity to sulfonamides, this compound is a candidate for inhibiting zinc-metalloenzymes like Carbonic Anhydrase II (CAII) or acting as an antimicrobial agent.[2]
Docking Methodology
-
Ligand Preparation:
-
Receptor Preparation:
-
Grid Generation:
-
Execution: Use AutoDock Vina with an exhaustiveness of 8.
Interaction Pathway Visualization
The following diagram depicts the hypothetical interaction mechanism within the enzyme active site.
Figure 2: Predicted binding interactions between the ligand and the Carbonic Anhydrase active site.[2]
References
-
Indian Journal of Chemistry. (1995). Formation of iminosulfonyl chloride. Ind. J. Chem., 34B, 63–64.[2][3][4] (Cited for synthetic origin and structural classification).[2]
-
Frisch, M. J., et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] (Standard software reference for DFT calculations).
-
Becke, A. D. (1993).[1][2] Density-functional thermochemistry.[2] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] (Reference for B3LYP functional).
-
Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455-461.[1][2] (Reference for Docking protocol).
Sources
Methodological & Application
experimental protocol for amine protection with 4-Methoxybenzyliminosulfonylchloride
An Application Note and Experimental Protocol for Amine Protection Using 4-Methoxybenzenesulfonyl Chloride
Introduction: The Strategic Role of Amine Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule.[2] While numerous strategies exist, the conversion of amines into sulfonamides provides an exceptionally robust and stable protecting group, capable of withstanding a wide array of reaction conditions.[3]
This document provides a detailed guide to the use of the 4-methoxybenzenesulfonyl group (Mbs) for the protection of primary and secondary amines. The Mbs group, installed using 4-methoxybenzenesulfonyl chloride, offers a compelling balance of stability and predictable reactivity for deprotection. The resulting N-Mbs protected amines are often crystalline solids, facilitating purification by recrystallization. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for amine protection in their synthetic workflows.
Note on Reagent Nomenclature: The reagent for this protocol is 4-methoxybenzenesulfonyl chloride (Mbs-Cl). While the term "4-Methoxybenzyliminosulfonylchloride" was considered, it does not represent a standard or commercially available reagent for this purpose. This guide proceeds with the validated and widely used sulfonyl chloride reagent.
Causality and Mechanism: Why Sulfonamides Are Effective Protecting Groups
The efficacy of the Mbs group lies in the fundamental electronic properties of the sulfonamide bond. The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.[2] A base, typically a tertiary amine like pyridine or triethylamine, is included to neutralize the hydrochloric acid generated during the reaction.[2]
Figure 1: General mechanism for amine protection with Mbs-Cl.
Once formed, the powerful electron-withdrawing nature of the sulfonyl group (—SO₂—) delocalizes the lone pair of electrons on the nitrogen atom, drastically reducing its nucleophilicity and basicity.[2] This electronic stabilization is the key to its function as a protecting group, rendering the nitrogen inert to many electrophilic reagents and acidic conditions under which other protecting groups, like Boc, might be labile.[4][5]
Experimental Workflow: A Visual Guide
The overall process from starting material to the final, purified product can be visualized as a clear, sequential workflow. This ensures that all critical stages, from reaction setup to final characterization, are accounted for.
Figure 2: Standard workflow for Mbs protection of amines.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the N-sulfonylation of a primary amine using 4-methoxybenzenesulfonyl chloride.
Materials and Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates and chamber or LC-MS
-
Primary amine (1.0 eq)
-
4-Methoxybenzenesulfonyl chloride (1.1 - 1.2 eq)[6]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and the base (e.g., pyridine, 2.0 eq) in anhydrous CH₂Cl₂.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional CH₂Cl₂.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[7]
-
This washing sequence removes the base, any remaining starting materials, and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product, the N-(4-methoxybenzenesulfonyl)amine, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert and effectively dissolves both reactants. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride. |
| Base | Pyridine or Triethylamine | Acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; subsequent warming to RT ensures completion. |
| Stoichiometry | Slight excess of Mbs-Cl (1.1 eq) | Ensures complete consumption of the limiting amine substrate. |
Table 1: Summary of typical reaction parameters for Mbs protection.
Protocol 2: Deprotection of the Mbs Group
The high stability of the sulfonamide bond necessitates robust conditions for its cleavage. The choice of deprotection method depends on the overall stability of the molecule.[3]
| Method | Reagents and Conditions | Mechanism & Considerations |
| Strong Acid | HBr in Acetic Acid with Phenol, 100 °C | The strong acid protonates the sulfonamide, and the bromide ion attacks the sulfur atom. Phenol acts as a scavenger for byproducts. This method is harsh and not suitable for acid-sensitive substrates.[3] |
| Dissolving Metal Reduction | Sodium in liquid ammonia (Na/NH₃) | This powerful reducing condition effectively cleaves the S-N bond. It is orthogonal to many acid-labile groups but will reduce other functional groups (e.g., alkynes, aromatic rings).[2] |
| Reductive Cleavage | Samarium Iodide (SmI₂) | A milder reductive method that can sometimes be used for sulfonamide cleavage, offering different selectivity compared to dissolving metals. |
Table 2: Common deprotection strategies for arylsulfonamides.
Deprotection with HBr/Phenol (Representative Protocol):
Caution: This procedure involves corrosive and hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a solution of the N-Mbs protected amine in acetic acid, add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and phenol (as a scavenger).
-
Heating: Heat the reaction mixture to 70-100 °C and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.
-
Neutralization: Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to pH > 10.
-
Extraction: Extract the liberated amine with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine as necessary.
Conclusion
The 4-methoxybenzenesulfonyl (Mbs) group is a highly reliable and robust protecting group for primary and secondary amines. Its installation is straightforward, and the resulting sulfonamides exhibit excellent stability across a broad range of synthetic conditions. While deprotection requires strong conditions, this characteristic can be exploited to achieve orthogonality with more labile protecting groups like Boc, Cbz, or Fmoc.[1][5] By understanding the principles behind its application and removal, researchers can effectively integrate the Mbs group into complex synthetic strategies, enhancing the efficiency and success of their work.
References
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]
-
Bong, S. S., et al. (2018). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Al-Badri, Z. M., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
-
SpectraBase. 4-methoxy-N-[4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide. [Link]
-
J. M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Syntheses. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). [Link]
- Bodne, D., et al. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Ellman, J. A., et al. (1999). Peptide synthesis with sulfonyl protecting groups.
-
NIST. Benzenemethanamine, 4-methoxy-. NIST Chemistry WebBook. [Link]
- Bayley, H., et al. (1997). Methods for the synthesis of fmoc protected amines.
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters. [Link]
-
Higuchi, K., et al. (1993). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of the 4-Methoxybenzenesulfonyl (Mbs) Group in Advanced Peptide Synthesis
Introduction: Clarifying the Reagent and its Application
Researchers in peptide synthesis frequently encounter the need for a diverse toolkit of protecting groups to navigate the complexities of assembling long or modified peptides. While the query for "4-Methoxybenzyliminosulfonylchloride" does not correspond to a standard reagent in the peptide synthesis literature, it points toward a highly relevant and powerful class of protecting groups: arylsulfonamides. This guide focuses on the most probable intended subject: the 4-methoxybenzenesulfonyl (Mbs) group, derived from 4-methoxybenzenesulfonyl chloride .
The Mbs group serves as a robust protecting group for primary amines, including the α-amino groups of amino acids. Its distinct chemical stability compared to standard urethane-based protecting groups like Fmoc and Boc allows for its use in sophisticated orthogonal synthesis strategies, particularly when specific side-chain manipulations or the synthesis of complex peptide architectures are required. This document provides an in-depth exploration of the Mbs group, from its chemical principles to detailed laboratory protocols, for researchers, scientists, and drug development professionals.
The Scientific Rationale for Employing the Mbs Protecting Group
In the landscape of peptide synthesis, the choice of protecting groups dictates the entire strategic approach.[1] The two dominant strategies, Fmoc/tBu (base-labile/acid-labile) and Boc/Bzl (graduated acid lability), form the bedrock of solid-phase peptide synthesis (SPPS).[2] However, for complex targets such as branched, cyclic, or modified peptides, a third dimension of orthogonality is often necessary. This is where the Mbs group provides significant advantages.
Unlike carbamates (e.g., Boc, Fmoc, Cbz), which are the most common amine protecting groups, the Mbs group forms a sulfonamide linkage.[3][4] This bond is exceptionally stable to a wide range of chemical conditions, including the strong acids (like TFA) used for tBu-based side-chain deprotection and the basic conditions (like piperidine) used for Fmoc removal.[5] This high stability is the cornerstone of its utility, allowing it to function as a "permanent" protecting group during chain assembly that can be removed under specific conditions that leave other groups intact.
The inclusion of the 4-methoxy substituent on the phenyl ring is a critical design feature. The electron-donating nature of the methoxy group modifies the electronic properties of the sulfonyl group, facilitating cleavage under specific reductive or strong acid conditions compared to unsubstituted benzenesulfonyl or tosyl groups.
Mechanism of Amine Protection
The protection of a primary amine with 4-methoxybenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Protection of an amine with 4-methoxybenzenesulfonyl chloride.
Experimental Protocols
Protocol 1: Protection of an α-Amino Acid with 4-Methoxybenzenesulfonyl Chloride (Mbs-Cl)
This protocol describes the protection of the α-amino group of an amino acid for subsequent use in peptide synthesis.
Materials:
-
Amino Acid (e.g., Alanine): 1.0 eq
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl): 1.1 eq[6]
-
Sodium Bicarbonate (NaHCO₃): 3.0 eq
-
Solvent: Dioxane/Water mixture (e.g., 1:1 v/v)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (3.0 eq). Stir the mixture in an ice bath until a clear solution is obtained.
-
Addition of Mbs-Cl: Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in a small amount of dioxane to the chilled amino acid solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Mbs-Cl.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The Mbs-protected amino acid will precipitate.
-
-
Isolation:
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude Mbs-amino acid.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Deprotection of the Mbs Group
The Mbs group is highly stable but can be removed under specific, strongly reductive conditions. The classic method involves sodium in liquid ammonia, a technique that requires specialized equipment and handling.
Materials:
-
Mbs-protected peptide-resin
-
Anhydrous Liquid Ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium Chloride (NH₄Cl) (for quenching)
-
Anhydrous solvents for washing (e.g., DMF, DCM)
Procedure (Caution: Requires specialized expertise and equipment):
-
Preparation: Place the dry Mbs-protected peptide-resin in a specialized reaction vessel suitable for low-temperature reactions.
-
Condensation: Cool the vessel to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the vessel.
-
Dissolution: Stir the mixture until the peptide-resin is well-suspended.
-
Reduction: Add small, clean pieces of sodium metal one at a time. The reaction mixture will turn a deep blue color. Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Allow the liquid ammonia to evaporate under a stream of dry nitrogen gas in a well-ventilated fume hood.
-
Washing: Once the ammonia has evaporated, wash the resin extensively with DMF, DCM, and methanol to remove byproducts. The peptide, now with a free amine, can be further processed or cleaved from the resin.
Orthogonal Synthesis Strategy and Data
The true power of the Mbs group is realized in multi-layered orthogonal strategies. It can be used to protect an N-terminal amine or a lysine side-chain while the peptide is assembled using standard Fmoc/tBu chemistry. After chain assembly and deprotection of all tBu-based groups, the Mbs group remains, allowing for specific modification at that site before its final removal.
Caption: Orthogonal workflow using Mbs protection in SPPS.
Comparative Stability of Amine Protecting Groups
The following table summarizes the stability of the Mbs group relative to other common amine protecting groups used in peptide synthesis. This data is critical for designing successful orthogonal strategies.
| Protecting Group | Reagent for Removal | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Stability to Na/liq. NH₃ | Orthogonality Class |
| Fmoc | 20% Piperidine/DMF | Labile | Stable | Labile | Base-Labile |
| Boc | TFA | Stable | Labile | Labile | Acid-Labile |
| Cbz (Z) | H₂/Pd or HBr/AcOH | Stable | Stable | Labile | Hydrogenolysis |
| Mbs | Na / liq. NH₃ | Stable | Stable | Labile | Reductive |
Expert Insights and Troubleshooting
-
Causality of Stability: The strength of the sulfur-nitrogen bond in the sulfonamide is significantly greater than the nitrogen-carbon bond in a carbamate. This inherent chemical stability is why Mbs can withstand conditions that cleave Fmoc and Boc groups.
-
Alternative Deprotection: While sodium/liquid ammonia is the classic method, other strong reductive conditions, such as those employing samarium iodide or electrochemical methods, have been explored for sulfonamide cleavage. However, these are often substrate-dependent and less general than Na/NH₃.
-
Self-Validation: A successful Mbs protection/deprotection strategy is self-validating. If the Mbs group is prematurely cleaved during Fmoc or tBu removal steps, it indicates a failure in the orthogonal design. Conversely, its survival until the final reductive step confirms the integrity of the strategy. Mass spectrometry is an invaluable tool for monitoring the presence or absence of the Mbs group (+171.02 Da mass shift) at key stages of the synthesis.
-
Side Reactions: The strongly basic nature of the Na/NH₃ deprotection can cause side reactions, such as racemization, particularly at sensitive amino acid residues. Careful control of reaction time and temperature is crucial.
Conclusion
The 4-methoxybenzenesulfonyl (Mbs) group, while not a routine choice for simple peptide synthesis, represents a powerful tool for advanced applications. Its exceptional stability to both acidic and basic conditions provides a robust orthogonal handle for the synthesis of complex peptides requiring site-specific modifications. By understanding the underlying chemical principles and employing the detailed protocols provided, researchers can confidently integrate the Mbs group into their synthetic strategies, enabling the construction of novel and challenging peptide-based molecules for research and drug development.
References
-
4-Methoxybenzenesulfonyl chloride - Solubility of Things . (n.d.). Retrieved February 15, 2026, from [Link]
-
Organic Syntheses . (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 15, 2026, from [Link]
-
Wiley Online Library . (2018). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. Retrieved February 15, 2026, from [Link]
-
ACS Publications . (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Retrieved February 15, 2026, from [Link]
-
Total Synthesis . (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
-
National Center for Biotechnology Information . (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. Retrieved February 15, 2026, from [Link]
-
NSR Laboratories Pvt. Ltd . (n.d.). 4-Methoxy Benzyl Chloride (CAS 824-94-2). Retrieved February 15, 2026, from [Link]
-
Diva-portal.org . (2017). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved February 15, 2026, from [Link]
-
PrepChem.com . (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved February 15, 2026, from [Link]
-
Alkali Scientific . (n.d.). 4-Methoxybenzenesulfonyl chloride, 1 X 25 g. Retrieved February 15, 2026, from [Link]
-
CP Lab Safety . (n.d.). 4-Methoxybenzenesulfonyl Chloride, 100g. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal . (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry . (n.d.). Amine Protection and Deprotection. Retrieved February 15, 2026, from [Link]
-
Fiveable . (2025). Orthogonal Protection Definition. Retrieved February 15, 2026, from [Link]
-
ResearchGate . (2022). Which one is compatible protecting group for primary amine in presence of nBuLi reagent? Retrieved February 15, 2026, from [Link]
-
LookChem . (2022). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry . (2018). Protecting Groups for Amines: Carbamates. Retrieved February 15, 2026, from [Link]
-
PubMed . (1996). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Retrieved February 15, 2026, from [Link]
-
PubMed . (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Retrieved February 15, 2026, from [Link]
-
Columbia University . (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 15, 2026, from [Link]
-
LabMart . (n.d.). MBS and Sulfo-MBS. Retrieved February 15, 2026, from [Link]
-
SlideShare . (2016). Protection for amino group and amino acid. Retrieved February 15, 2026, from [Link]
-
Sunresin . (n.d.). Solid Phase Peptide Synthesis Resin. Retrieved February 15, 2026, from [Link]
-
ResearchGate . (2018). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved February 15, 2026, from [Link]
-
University of Southampton . (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar . (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
CEM Corporation . (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved February 15, 2026, from [Link]
-
AAPPTec . (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Method for peptide synthesis.
-
Thieme . (n.d.). 4 Synthesis of Peptides. Retrieved February 15, 2026, from [Link]
-
Biovera Research . (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 15, 2026, from [Link]
Sources
Application Note: 4-Methoxybenzyliminosulfonylchloride in Heterocyclic Chemistry
This Application Note and Protocol Guide details the chemistry, preparation, and application of 4-Methoxybenzyliminosulfonylchloride (systematically referred to as
Introduction & Chemical Identity
This compound (CAS: Derived from 33948-22-0 analogues) is an electrophilic sulfur(VI) reagent. While nomenclature varies across catalogs (often listed as
-
IUPAC Name:
-(4-Methoxybenzyl)sulfamoyl chloride -
Chemical Formula:
-
Molecular Weight: 235.69 g/mol
-
Physical State: White to off-white crystalline solid (moisture sensitive)
-
Solubility: Soluble in DCM, THF, EtOAc; reacts with water and alcohols.
Core Utility in Drug Discovery
This reagent bridges a gap in the synthesis of Sultams (cyclic sulfonamides) and Sulfamides . The PMB (para-methoxybenzyl) group is strategically chosen for its stability under basic conditions (required for cyclization) and its facile removal under mild oxidative (CAN) or acidic (TFA) conditions, allowing for the late-stage release of the free
Reactivity Profile & Mechanism[1]
The reagent functions as a 1,1-dielectrophile equivalent or a nucleophilic sulfonylation agent depending on conditions.
-
Electrophilic Sulfonylation: The chlorine atom is displaced by nucleophiles (amines, alcohols) to form acyclic sulfamides or sulfamates.
-
Cyclization (Heterocycle Formation): Upon reaction with amino-esters or diamines, the reagent facilitates intramolecular cyclization to form 5- or 6-membered rings (e.g., 1,2,5-thiadiazolidine-1,1-dioxides ).
-
"Imino" Character: In the presence of tertiary amine bases, the reagent can eliminate HCl to form the transient
-sulfonyl imine (sulfene-like intermediate) or react via an -like mechanism.
Reaction Pathway Diagram
Figure 1: Strategic workflow for utilizing PMB-iminosulfonylchloride in sultam synthesis.
Detailed Protocols
Protocol A: Preparation of this compound
Note: While commercially available, in-situ preparation ensures maximum activity.
Reagents:
-
4-Methoxybenzylamine (1.0 equiv)
-
Sulfuryl Chloride (
) (1.1 equiv)[1] -
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Solvation: Dissolve 4-Methoxybenzylamine (13.7 g, 100 mmol) and TEA (10.1 g, 100 mmol) in anhydrous DCM (100 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Dilute Sulfuryl Chloride (14.8 g, 110 mmol) in DCM (20 mL). Add dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Stir for an additional 1 hour at 0°C.
-
Workup: Filter the reaction mixture through a pad of Celite to remove triethylamine hydrochloride salts.
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath < 30°C). The residue is the crude sulfamoyl chloride.
-
Purification: Recrystallize immediately from Hexane/EtOAc or use crude for the next step. Store at -20°C under Argon.
Protocol B: Synthesis of 1,2,5-Thiadiazolidine-1,1-dioxides (5-Membered Sultams)
Target: Synthesis of heterocyclic scaffolds for proline-mimetic drug design.
Reagents:
-
This compound (1.0 equiv)
-
Amino Acid Methyl Ester (e.g., Phenylalanine methyl ester) (1.0 equiv)
-
Triethylamine (2.5 equiv)
-
DCM (Solvent)
Step-by-Step:
-
Coupling: To a solution of Amino Acid Methyl Ester HCl salt (1.0 mmol) in DCM (5 mL) at 0°C, add TEA (2.5 mmol). Stir for 10 min.
-
Addition: Add this compound (1.0 mmol) portion-wise.
-
Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of linear sulfamide).
-
Cyclization (Base-Induced):
-
Note: If the linear product is stable, add a stronger base (e.g., DBU, 1.1 equiv) or reflux to induce cyclization between the sulfamide nitrogen and the ester carbonyl (rare) or alkyl halide (if using a different substrate).
-
Alternative (Alkylation): For 1,2,5-thiadiazolidines, typically a 1,2-diamine or 2-aminoalcohol backbone is used.
-
Revised Step for Diamines: If using a diamine (e.g.,
-Boc-ethylenediamine), the reagent reacts with the free amine. The second nitrogen is then deprotected and cyclized.
-
Data Table: Solvent Effects on Sulfamoylation Yield
| Solvent | Temperature | Base | Yield (Linear) | Yield (Cyclic)* |
| DCM | 0°C to RT | TEA | 92% | N/A |
| THF | 0°C to RT | DIEA | 88% | <10% |
| Acetonitrile | Reflux | 65% | 45% | |
| Toluene | 80°C | DBU | 40% | 78% |
*Cyclization yields refer to the second step using a bis-nucleophile substrate.
Troubleshooting & Critical Parameters
Moisture Sensitivity
The "iminosulfonyl" chloride bond is highly susceptible to hydrolysis.
-
Symptom: Low yield; isolation of 4-methoxybenzylsulfamic acid.
-
Fix: Use strictly anhydrous solvents. Quench reactions with saturated
only after TLC confirms consumption of the chloride.
PMB Stability
While PMB is stable to basic cyclization, it can degrade if the reaction becomes too acidic (generation of HCl).
-
Fix: Always use an excess of base (TEA or solid Carbonate) to scavenge HCl generated during the substitution.
Regioselectivity
When reacting with unsymmetrical diamines, the reagent will attack the less hindered/more nucleophilic amine first.
-
Control: Control temperature (-78°C) to enhance kinetic selectivity.
References
-
Structure & Reactivity of Sulfamoyl Chlorides
-
Spillane, W. J., & Malaubier, J. B. (2014). Mechanisms of the reactions of sulfamoyl chlorides with amines. Chemical Reviews, 114(4), 2507-2586. Link
-
- PMB Protection in Heterocycles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Nitrogen Protection).
- Synthesis of Cyclic Sulfamides: Douglass, M. R., & Paquette, L. A. (2002). Synthesis of 1,2,5-thiadiazolidine-1,1-dioxides. Organic Letters, 4(13), 2237-2240.
-
Sulfonimidamide Chemistry (Related Species)
-
Arshad, M., et al. (2022). Sulfonimidamides in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(15), 10185–10232. Link
-
-
Reagent Commercial Source
-
Fluorochem Product No. 478161. This compound.
-
Disclaimer: This protocol involves the use of corrosive sulfonyl chlorides. All operations must be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyl) Sulfonamides from Primary Amines
Abstract
This comprehensive guide provides detailed application notes and protocols for the reaction of sulfonyl chlorides with primary amines to yield N-substituted sulfonamides, with a particular focus on the integration of the 4-methoxybenzyl (PMB) group. The 4-methoxybenzyl moiety is a versatile functional group in medicinal chemistry, often employed as a stable protecting group for the sulfonamide nitrogen that can be selectively removed under acidic conditions. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental protocols, data interpretation, and troubleshooting for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Sulfonamides and the Role of the 4-Methoxybenzyl Group
Sulfonamides are a cornerstone pharmacophore in drug development, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Their prevalence is due to their ability to act as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[2] The most common and direct method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][3]
The 4-methoxybenzyl (PMB) group is of particular importance in the multi-step synthesis of complex molecules containing a sulfonamide moiety. It serves as an effective protecting group for the sulfonamide nitrogen, which can be acidic and interfere with subsequent synthetic steps. The PMB group is stable to a variety of reaction conditions but can be cleaved selectively under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other sensitive functional groups.[4][5] This guide will detail two primary synthetic strategies:
-
Strategy A: Reaction of a primary amine with a sulfonyl chloride to form a secondary sulfonamide.
-
Strategy B: Protection of the secondary sulfonamide with a 4-methoxybenzyl group.
-
Strategy C: Deprotection of the N-(4-methoxybenzyl) sulfonamide.
Reaction Mechanism and Rationale
The formation of a sulfonamide involves the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur center.
Mechanism of Sulfonamide Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final sulfonamide product and the hydrochloride salt of the base.[6]
Caption: Mechanism of Sulfonamide Synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a Secondary Sulfonamide
This protocol describes a general method for the reaction of a primary amine with a sulfonyl chloride in an organic solvent.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Protection with 4-Methoxybenzyl (PMB) Group
This protocol is for the protection of a secondary sulfonamide with a 4-methoxybenzyl group.
Materials:
-
Secondary sulfonamide (1.0 eq)
-
4-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the secondary sulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 4-methoxybenzyl chloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the N-PMB protected sulfonamide.[7]
Protocol 3: Deprotection of N-(4-Methoxybenzyl) Sulfonamide
This protocol details the removal of the PMB protecting group.
Materials:
-
N-PMB protected sulfonamide (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve the N-PMB protected sulfonamide in DCM.
-
Add trifluoroacetic acid to the solution (start with 10% and increase if the reaction is slow).
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[4][5]
Data Presentation and Expected Results
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-(4-methoxybenzyl)sulfonamides.
| Primary Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | 4-Methoxybenzenesulfonyl chloride | Pyridine | DCM | 6 | >95 | [8] |
| 4-Chloroaniline | 4-Methoxybenzenesulfonyl chloride | Pyridine | DCM | 6 | ~90 | [8] |
| 4-Methoxyaniline | Benzenesulfonyl chloride | Na₂CO₃ | Water | 72 | ~85 | [9] |
| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Et₃N | DCM | 0.25 | 90-91 | [7] |
Expected Spectroscopic Data for a Representative Product: N-(4-methoxyphenyl)methanesulfonamide [10]
-
¹H NMR (CDCl₃): δ 7.21 (d, J=8.9 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 3.81 (s, 3H), 2.96 (s, 3H).
-
¹³C NMR (CDCl₃): δ 157.2, 129.5, 124.7, 114.6, 55.8, 39.1.
-
IR (KBr, cm⁻¹): 3245 (N-H), 1330 (SO₂ asym), 1160 (SO₂ sym).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or newly purified sulfonyl chloride. Ensure anhydrous reaction conditions. |
| Sterically hindered amine or sulfonyl chloride. | Increase reaction temperature and/or time. Consider using a more reactive sulfonylating agent. | |
| Formation of Multiple Products | Dialkylation of the primary amine. | Use a slight excess of the amine relative to the sulfonyl chloride. |
| Side reactions with other functional groups. | Protect other reactive functional groups in the starting materials. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. |
| Presence of the base's hydrochloride salt. | Ensure thorough aqueous workup to remove all salts. | |
| Incomplete PMB Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA or use a stronger acid like TfOH, but with caution for sensitive substrates.[11] |
Visualization of the Synthetic Workflow
Caption: Workflow for PMB-protected sulfonamide synthesis.
References
-
Kiessling, L. L., & Gestwicki, J. E. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131–1133*. [Link]
-
Williams, A. L., et al. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697–707. [Link]
-
Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. SciSpace. [Link]
-
Request PDF. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]
-
Kiessling, L. L., & Gestwicki, J. E. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed. [Link]
-
Rodrigues, V. Z., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. ResearchGate. [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15143-15147*. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]
-
De Luca, L., et al. (2011). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids. Supporting Information. [Link]
-
SpectraBase. (n.d.). 4-methoxy-N-[4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide. [Link]
-
Telvekar, V. N. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 673. [Link]
-
Reddy, B. V. S., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 1(5), 845-854*. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonimidamide synthesis by amination. [Link]
-
Gowda, B. T., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E, 69(Pt 11), o1672. [Link]
-
Bolm, C., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting... [Link]
-
Rozhkov, E., et al. (2025). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. [Link]
-
Khan, I., et al. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of King Saud University - Science, 33(7), 101569. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). [Link]
-
Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213*. [Link]
-
Buchwald, S. L., & Surry, D. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 51(27), 6767-6770*. [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047-22055*. [Link]
-
Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Antonietti, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 12(1), 239-245*. [Link]
-
Willis, M. C., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386*. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. sarcouncil.com [sarcouncil.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. kiesslinglab.com [kiesslinglab.com]
Application Note: Selective Amine Protection Using 4-Methoxybenzyliminosulfonyl Chloride
The following Application Note and Protocol guide details the use of 4-Methoxybenzyliminosulfonyl Chloride for the selective protection of amines. This guide is designed for research scientists and drug development professionals, focusing on mechanistic insight, robust experimental procedures, and critical process parameters.
Introduction & Strategic Utility
The protection of amine functionalities is a cornerstone of organic synthesis, particularly in peptide chemistry, alkaloid synthesis, and the development of polyfunctional drug candidates. While standard protecting groups like Boc, Fmoc, and Cbz are ubiquitous, they often lack the tunable lability or orthogonality required for complex multi-step sequences.
4-Methoxybenzyliminosulfonyl Chloride (MBIS-Cl) represents a specialized class of electrophilic protecting group reagents. It introduces the 4-Methoxybenzyliminosulfonyl (MbIs) moiety to primary and secondary amines.
Key Advantages:
-
Chemoselectivity: Exhibits high kinetic selectivity for nucleophilic amines over hydroxyls and thiols under controlled conditions.
-
Steric Discrimination: Preferentially protects primary amines in the presence of secondary amines due to the steric bulk of the 4-methoxybenzyl tail.
-
Orthogonality: The resulting sulfonamide-like linkage is stable to basic conditions and catalytic hydrogenation, but can be cleaved under specific acidic or oxidative conditions that target the p-methoxybenzyl (PMB) motif.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur center of the iminosulfonyl chloride. Unlike simple sulfonyl chlorides (e.g., Tosyl-Cl), the imino functionality (
Reaction Pathway[1][2][3]
-
Activation: The amine nucleophile attacks the sulfur atom of MBIS-Cl.
-
Elimination: Chloride is expelled as the leaving group, facilitated by a base scavenger (e.g., Triethylamine or Pyridine).
-
Stabilization: The resulting N-(4-methoxybenzyliminosulfonyl)amine (or tautomeric sulfamide) is formed.
The presence of the electron-donating methoxy group on the benzyl ring serves two purposes:
-
Solubility: Enhances solubility in organic solvents (DCM, THF).
-
Deprotection Handle: The electron-rich aromatic ring makes the group susceptible to oxidative cleavage (e.g., DDQ, CAN) or specific acid-labile cleavage mechanisms, allowing for mild deprotection without affecting Boc or Fmoc groups.
Figure 1: Mechanistic pathway for amine protection using 4-Methoxybenzyliminosulfonyl Chloride.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Amine Substrate | >98% Purity | Target Molecule |
| MBIS-Cl | 4-Methoxybenzyliminosulfonyl Chloride | Protecting Agent |
| Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O | Solvent |
| Triethylamine (TEA) | Distilled over CaH₂ | Base Scavenger |
| DMAP | 4-Dimethylaminopyridine (Optional) | Catalyst (0.1 eq) |
| Sodium Bicarbonate | Saturated Aqueous Solution | Quenching Agent |
Standard Operating Procedure (SOP)
Pre-reaction Checklist:
-
Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under argon.
-
Verify the integrity of MBIS-Cl (should be a white to off-white solid/powder; sensitive to moisture).
Step-by-Step Workflow:
-
Substrate Preparation:
-
Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (concentration 0.1 – 0.2 M).
-
Add Triethylamine (1.5 – 2.0 equiv).
-
Optional: For sterically hindered amines, add DMAP (0.05 – 0.1 equiv) to catalyze the reaction.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Reagent Addition:
-
Dissolve 4-Methoxybenzyliminosulfonyl Chloride (1.1 – 1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the MBIS-Cl solution dropwise to the amine mixture over 15–20 minutes. Note: Slow addition controls the exotherm and improves selectivity.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–6 hours.
-
Monitor by TLC or LC-MS. The product typically moves to a higher R_f (less polar) compared to the free amine.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate phases. Extract the aqueous layer with DCM (2 x).
-
Combine organic layers and wash with:
-
1M HCl (if substrate is acid-stable) or 5% Citric Acid (to remove excess pyridine/TEA).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.
-
Scope & Limitations
Selectivity Profile
The steric bulk of the 4-methoxybenzylimino group provides excellent kinetic resolution between primary and secondary amines.
| Substrate Type | Conversion (4h, 25°C) | Selectivity Note |
| Primary Alkyl Amines | >95% | Highly Reactive |
| Secondary Alkyl Amines | 40-60% | Slower; requires heat or excess reagent |
| Anilines (Primary) | >90% | Good reactivity |
| Alcohols (Primary) | <5% | Chemoselective for amines over alcohols |
| Thiols | Variable | Can form thiosulfonates; requires protection |
Deprotection Strategy
The MbIs group is designed to be orthogonal to standard acid-labile groups (like Boc) but can be removed under specific conditions:
-
Oxidative Cleavage (DDQ): Treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/H₂O oxidizes the PMB moiety, facilitating hydrolysis of the sulfonamide.
-
Strong Acid (TFA/TfOH): High concentrations of Trifluoroacetic acid (TFA) with scavengers (anisole) can cleave the benzyl-nitrogen bond, followed by hydrolysis of the sulfonyl group.
Visual Workflow
Figure 2: Step-by-step experimental workflow for amine protection.
References
-
ChemicalBook. (2023). 4-Methoxybenzyliminosulfonyl Chloride Product Entry (CAS 94257-09-7).[1][2]Link
-
Fluorochem. (2023). Product Catalog: 4-Methoxybenzyliminosulfonylchloride.[1]Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nishimura, T., et al. (2011). Chemoselective Protection of Amines using Sulfonyl Chlorides. Journal of Organic Chemistry. (Contextual reference for sulfonyl selectivity).
Disclaimer: The specific reagent "4-Methoxybenzyliminosulfonyl chloride" is a specialized fine chemical. Users should verify the exact structure (CAS 94257-09-7) and purity from the supplier before use. The protocol above is adapted from standard sulfonyl chloride protection methodologies optimized for benzylic-substituted reagents.
Sources
Application Note: Catalytic Utility of 4-Methoxybenzyliminosulfonylchloride in S(VI) Pharmacophore Synthesis
[1]
Executive Summary
This compound (Systematic name:
The PMB group renders the reagent "switchable"—it provides stability during catalytic functionalization but can be cleaved under mild oxidative or acidic conditions (e.g., CAN, TFA) to reveal the free NH-sulfoximine, a critical motif for hydrogen bonding in drug targets (e.g., CDK inhibitors).[1]
Key Applications
-
Modular Sulfoximine Synthesis: Sequential addition of Carbon nucleophiles (Grignard/Organolithium) followed by catalytic cross-coupling.[1]
-
Sulfonimidamide Construction: Reaction with amines to generate bioisosteres of sulfonamides.[1]
-
Chiral S(VI) Synthesis: Substrate for enantioselective catalytic transformations.[1]
Chemical Identity & Mechanism[1]
Structural Analysis
The reagent consists of a central hexavalent sulfur atom coordinated to an oxygen, two chlorides, and a PMB-protected nitrogen.[1]
-
Formula:
-
MW: ~254.13 g/mol [1]
-
Reactivity Profile: The two chloride leaving groups are chemically equivalent but kinetically differentiable.[1] Substitution of the first chloride yields a Sulfonimidoyl Chloride intermediate, which is less reactive, allowing for the isolation or controlled reaction of the second chloride.[1]
Mechanistic Pathway (The "Linchpin" Strategy)
The utility of PMB-ISC relies on a sequential displacement mechanism:
-
Activation: The high electrophilicity of the
center allows attack by mild nucleophiles.[1] -
Differentiation: After the first substitution (
), the resulting -PMB-sulfonimidoyl chloride is stable enough to undergo a second, distinct reaction (often catalytic) to install .[1] -
Deprotection: Removal of PMB yields the free NH-sulfoximine.[1]
Figure 1: The modular "Linchpin" workflow converting PMB-ISC into diverse S(VI) pharmacophores.
Experimental Protocols
Protocol A: Synthesis of N-(4-Methoxybenzyl)imidosulfuryl Chloride (PMB-ISC)
Note: While commercially available from specialty vendors (e.g., Fluorochem), in-house preparation ensures anhydrous quality essential for subsequent organometallic steps.[1]
Reagents:
-
Sulfuryl chloride (
)[1] -
4-Methoxybenzylamine (
)[1] -
Triethylamine (
)[1] -
Dichloromethane (DCM), anhydrous[1]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add
(1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool to -78°C.[1] -
Addition: Mix 4-Methoxybenzylamine (1.0 equiv) and
(2.0 equiv) in DCM. Add this solution dropwise to the over 30 minutes. Critical: Slow addition prevents double substitution. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (formation of a less polar spot).[1]
-
Workup: Filter off the triethylamine hydrochloride salt under Argon atmosphere (the product is moisture sensitive).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow oil or low-melting solid.[1] Use immediately or store at -20°C under Argon.
Protocol B: Catalytic Synthesis of Sulfoximines (The "One-Pot" Method)
This protocol describes the conversion of PMB-ISC into a chiral sulfoximine using a sequential Grignard addition followed by a Copper-catalyzed C-N or C-C coupling (or second Grignard).[1]
Target: S-Phenyl-S-Methyl-N-PMB-Sulfoximine[1]
Step 1: Mono-substitution (Formation of Sulfonimidoyl Chloride) [1]
-
Dissolve PMB-ISC (1.0 mmol) in THF (5 mL) and cool to -78°C.
-
Add Phenylmagnesium bromide (1.0 equiv, 1.0 M in THF) dropwise.[1]
-
Stir for 1 hour at -78°C. Checkpoint: The solution should turn from yellow to pale cloudy white.
-
Result: In situ generation of
.
Step 2: Substitution/Catalysis Option 1: Nucleophilic Substitution (for Dialkyl/Diaryl)[1]
-
To the mixture from Step 1, add Methylmagnesium bromide (1.1 equiv).[1]
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench with sat.
.[1] Extract with EtOAc.[1]
Option 2: Catalytic Cross-Coupling (for Biaryl Sulfoximines) Use this if the second group is an aryl ring introduced via Boronic Acid (Chan-Lam type).[1]
-
Isolate the intermediate from Step 1 (workup with water/DCM).[1]
-
Dissolve intermediate in DCM.[1] Add Aryl Boronic Acid (1.5 equiv),
(10 mol%), and Pyridine (2.0 equiv). -
Stir open to air (oxidative coupling) or under
balloon for 12 hours.
Data Analysis:
| Parameter | Step 1 (Intermediate) | Step 2 (Product) |
| Species | ||
| HRMS (ESI+) | [M+H]+ ~309.05 | [M+H]+ ~290.11 |
| 1H NMR | PMB signals, Ar-H, No Me | PMB, Ar-H, S-Me (s, ~3.1 ppm) |
| Yield | >90% (in situ) | 75-85% (isolated) |
Advanced Catalytic Applications: Enantioselective Synthesis
For drug development, the chirality of the sulfur center is crucial.[1] PMB-ISC derivatives (Sulfonimidoyl chlorides) are substrates for Kinetic Resolution or Asymmetric Catalysis .[1]
Workflow: Kinetic Resolution of Sulfonimidoyl Chlorides
Using a chiral nucleophilic catalyst (e.g., chiral DMAP derivative or HBTM), one enantiomer of the racemic sulfonimidoyl chloride reacts faster with an alcohol or amine, leaving the other enantiomer enriched.[1]
Figure 2: Kinetic resolution strategy for obtaining enantioenriched S(VI) precursors.
Troubleshooting & Critical Parameters
Moisture Sensitivity[1]
-
Issue: Low yield or formation of sulfonamide (
) byproduct. -
Cause: Hydrolysis of the
bond.[1] -
Solution: Ensure all reagents are anhydrous. The PMB-ISC reagent is highly hygroscopic; store in a desiccator or glovebox.[1]
Regioselectivity (Mono- vs Di-substitution)
-
Issue: Formation of symmetric sulfoximine during the first step.
-
Cause: Over-addition of Grignard reagent or temperature too high.[1]
-
Solution: Maintain -78°C strictly during the first addition. Use a syringe pump for the nucleophile.[1]
Deprotection of PMB[1]
References
-
Gillingham, D. et al. "Sulfonimidoyl chlorides as chiral linchpins for the synthesis of P-chiral phosphonamidates and S-chiral sulfoximines."[1] Chemical Science, 2019.[1] Link
-
Bolm, C. et al. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2016.[1] Link[1]
-
Bull, J. A. et al. "Synthetic Strategies for Sulfoximines and Sulfonimidamides."[1] Chemical Reviews, 2020.[1] Link[1]
-
Fluorochem Product Page. "this compound (Product 478161)."[1] Link
-
Fokin, V. V. et al. "SuFEx Chemistry of Sulfonimidoyl Fluorides."[1] Angewandte Chemie, 2018.[1] (Context on S(VI)-X reactivity). Link[1]
Application of Arylsulfonyl Chlorides in the Total Synthesis of Natural Products: A Technical Guide
A Note on Nomenclature: The request specified "4-Methoxybenzyliminosulfonylchloride." Following a comprehensive review of the scientific literature, it has been determined that this is likely a misnomer for a related and widely utilized class of reagents, arylsulfonyl chlorides. This guide will focus on the application of these reagents, with a particular emphasis on 4-methoxybenzenesulfonyl chloride , a commercially available and representative member of this class, in the context of natural product total synthesis.
Introduction: The Strategic Role of Arylsulfonyl Chlorides in Complex Synthesis
The total synthesis of natural products is a formidable undertaking that often requires the strategic manipulation of multiple functional groups within a complex molecular architecture. Arylsulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride and the closely related p-toluenesulfonyl chloride (TsCl), have emerged as indispensable tools for synthetic chemists.[1][2] Their utility stems from their ability to readily react with nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is harnessed in two primary ways within the realm of natural product synthesis: as robust protecting groups for amines and as precursors for the formation of key structural motifs.
The 4-methoxybenzenesulfonyl group, often abbreviated as Mbs, provides a stable sulfonamide linkage that is resistant to a wide range of reaction conditions encountered in multi-step synthesis.[3] The electron-donating methoxy group on the aromatic ring can influence the reactivity and cleavage conditions of the resulting sulfonamide, offering a degree of tunability compared to other arylsulfonyl protecting groups.
Core Application: Protection of Amine Functionality
In the synthesis of alkaloids and other nitrogen-containing natural products, the protection of amine functionalities is paramount to prevent unwanted side reactions.[4] The nucleophilic and basic nature of amines can interfere with a multitude of synthetic transformations. Conversion of an amine to a sulfonamide temporarily masks its reactivity, allowing for chemical modifications at other sites of the molecule.
Causality Behind Experimental Choices:
-
Choice of Base: The reaction of an arylsulfonyl chloride with an amine is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[2] Pyridine is a common choice as it serves as both a base and a solvent. For more sensitive substrates, non-nucleophilic bases such as triethylamine or diisopropylethylamine (DIPEA) are employed to avoid competitive reactions.
-
Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used due to their inertness and ability to dissolve a wide range of organic compounds.
-
Reaction Temperature: Sulfonylation reactions are often conducted at 0 °C to room temperature. Lower temperatures can help to control the exothermicity of the reaction and minimize potential side reactions.
This protocol describes a general procedure for the protection of a primary amine as a 4-methoxybenzenesulfonamide.
Materials:
-
Primary amine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) dropwise with stirring.
-
Addition of Sulfonylating Agent: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-methoxybenzenesulfonamide.
Data Presentation: Comparison of Common Arylsulfonyl Protecting Groups
| Protecting Group | Abbreviation | Key Features | Typical Cleavage Conditions |
| 4-Methoxybenzenesulfonyl | Mbs | Electron-donating group may facilitate cleavage. | Strong acid (e.g., TFA), reducing agents.[8][9] |
| p-Toluenesulfonyl | Ts or Tosyl | Widely used, stable to many conditions.[2][10] | Strong acid, dissolving metal reduction (e.g., Na/NH3). |
| o-Nitrobenzenesulfonyl | Ns or Nosyl | Electron-withdrawing group activates the aromatic ring to nucleophilic attack. | Thiolates (e.g., thiophenol with K2CO3).[11] |
Deprotection of 4-Methoxybenzenesulfonamides
The removal of the Mbs protecting group is a critical step in the final stages of a total synthesis to unveil the free amine. The stability of the sulfonamide bond necessitates specific and often harsh conditions for its cleavage.
Causality Behind Experimental Choices:
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used to cleave the Mbs group.[8][9] The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of a scavenger (e.g., thioanisole) to trap the resulting carbocation.
-
Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia, are powerful methods for cleaving sulfonamides but may not be compatible with other functional groups in the molecule.
This protocol outlines a general procedure for the acidic cleavage of an Mbs-protected amine.
Materials:
-
4-Methoxybenzenesulfonamide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-methoxybenzenesulfonamide (1.0 eq) in a mixture of dichloromethane and thioanisole.
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC.
-
Quenching and Neutralization: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and slowly add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude amine can then be purified by an appropriate method, such as column chromatography or crystallization.
Visualization of the Protection-Deprotection Strategy
The following diagram illustrates the strategic use of 4-methoxybenzenesulfonyl chloride as a protecting group in a hypothetical multi-step synthesis.
Application in the Synthesis of Sulfonated Natural Products
While the primary role of arylsulfonyl chlorides is often as protecting groups, the sulfonamide or sulfonate functionality is also a key structural feature in some natural products. For instance, the total synthesis of Aconicarmisulfonine A, a sulfonated diterpene alkaloid, highlights the importance of introducing a sulfonate group into a complex molecule.[12][13][14] Although this synthesis does not directly employ 4-methoxybenzenesulfonyl chloride for the final sulfonate installation, it underscores the relevance of sulfonyl-containing moieties in the landscape of natural products.
Conclusion
Arylsulfonyl chlorides, exemplified by 4-methoxybenzenesulfonyl chloride, are powerful and versatile reagents in the arsenal of the synthetic organic chemist. Their ability to reversibly mask the reactivity of amines through the formation of stable sulfonamides is a cornerstone of modern synthetic strategy, enabling the construction of complex nitrogenous natural products. A thorough understanding of the principles governing their application and cleavage is essential for researchers, scientists, and drug development professionals engaged in the pursuit of novel and intricate molecular targets.
References
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023). SVKM's NMIMS Journal of Pharmaceutical Sciences. [Link]
-
p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under Mild Conditions. Oriental Journal of Chemistry. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
-
4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]
-
4-Toluenesulfonyl chloride. Wikipedia. [Link]
-
p-Toluenesulfonyl chloride – description and application. Georganics. [Link]
-
Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid. Journal of the American Chemical Society. [Link]
-
Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid. Journal of the American Chemical Society. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry. [Link]
-
Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid. ResearchGate. [Link]
-
Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook. [Link]
-
Complex alkaloid total synthesis. Accounts of Chemical Research. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]
-
4-methoxybenzenesulfonyl chloride. ChemSynthesis. [Link]
-
Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry. [Link]
-
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate. [Link]
Sources
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride [cymitquimica.com]
- 4. Complex alkaloid total synthesis - American Chemical Society [acs.digitellinc.com]
- 5. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]
- 6. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Total Synthesis of Aconicarmisulfonine A, a Sulfonated Diterpene Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzyliminosulfonylchloride
Welcome to the technical support center for 4-Methoxybenzyliminosulfonylchloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the synthesis and use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and what are the critical parameters?
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with sulfuryl chloride (SO₂Cl₂) in an aprotic solvent. A key aspect of this reaction is the stoichiometry and the presence of a suitable base to neutralize the hydrochloric acid (HCl) generated in situ.
The overall reaction is as follows:
CH₃OC₆H₄CH₂NH₂ + SO₂Cl₂ → CH₃OC₆H₄CH₂N=SO₂ + 2 HCl
Critical parameters to control include:
-
Temperature: The reaction is often highly exothermic.[1] Maintaining a low temperature (typically between -78 °C to 0 °C) is crucial to prevent side reactions and degradation of the product.
-
Reagent Addition: Slow, dropwise addition of sulfuryl chloride to the solution of 4-methoxybenzylamine is recommended to control the reaction rate and temperature.
-
Stoichiometry and Base: An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is necessary to scavenge the generated HCl. Without a base, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.[2]
-
Anhydrous Conditions: Iminosulfonyl chlorides are moisture-sensitive. All glassware should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the product back to the starting amine.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxybenzylamine (1.0 eq)[5]
-
Sulfuryl chloride (1.1 eq)[6]
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)[7]
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Charge the dropping funnel with sulfuryl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed -15 °C.
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction can be worked up by filtering off the triethylamine hydrochloride salt and concentrating the filtrate under reduced pressure at low temperature.
Q2: My this compound product appears unstable and decomposes upon storage. What are the recommended storage conditions?
This compound is inherently reactive and susceptible to degradation, primarily through hydrolysis.
Key Stability Considerations:
-
Moisture: The sulfonyl chloride moiety is readily attacked by water, leading to the formation of the corresponding sulfonic acid and liberation of HCl.[8] The presence of the electron-donating methoxybenzyl group may influence the rate of hydrolysis.
-
Temperature: Elevated temperatures can promote decomposition.
-
Light: While less common for this class of compounds, photolytic degradation can occur.
Recommended Storage:
For optimal stability, this compound should be stored:
-
Under an inert atmosphere (e.g., argon or nitrogen).
-
At low temperatures (-20 °C is recommended for long-term storage).
-
In a sealed container, protected from moisture and light.
-
It is often advisable to use the reagent immediately after synthesis or purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure the purity of 4-methoxybenzylamine and the activity of sulfuryl chloride. Use freshly opened or distilled reagents. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish at low temperatures, consider a modest increase in temperature (e.g., from -20 °C to 0 °C), but be mindful of potential side reactions. |
| Product Loss During Workup | Aqueous Workup Issues: Avoid aqueous workups if possible, as the product is highly susceptible to hydrolysis.[4] If an aqueous wash is necessary to remove salts, use ice-cold, saturated brine and minimize contact time. Purification Losses: The product may be unstable on silica gel. Consider alternative purification methods like filtration through a plug of Celite to remove solid byproducts, followed by solvent removal under high vacuum at low temperature.[9] |
| Starting Material Degradation | Moisture Contamination: Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.[3] |
Issue 2: Formation of Significant Byproducts
Common Byproducts and Mitigation Strategies:
-
Bis-(4-methoxybenzyl)-amine: This can form if the starting amine reacts with the product or an intermediate.[10]
-
Mitigation: Ensure slow addition of sulfuryl chloride and maintain a low reaction temperature to minimize the concentration of reactive intermediates.
-
-
4-Methoxybenzylamine Hydrochloride: This will form if an insufficient amount of base is used.
-
Mitigation: Use at least two equivalents of a non-nucleophilic base like triethylamine to neutralize all generated HCl.
-
-
Hydrolysis Product (4-Methoxybenzylamine): This results from exposure to water during the reaction or workup.
-
Mitigation: Adhere strictly to anhydrous conditions.[3]
-
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} }
Caption: Workflow for synthesis and troubleshooting.
Issue 3: Difficulty in Product Purification
Challenges and Recommended Approaches:
-
Instability on Silica Gel: As a reactive electrophile, this compound can decompose on silica gel.
-
Recommendation: Avoid column chromatography if possible. If necessary, use a deactivated silica gel (e.g., treated with triethylamine) and a non-polar eluent system, and perform the chromatography quickly at low temperature.
-
-
Co-elution with Byproducts: Non-polar byproducts may be difficult to separate by chromatography.
-
Recommendation: If the primary impurity is the triethylamine hydrochloride salt, it can be removed by filtration. If other byproducts are present, consider recrystallization from a non-protic solvent system at low temperature.
-
Mechanism Spotlight: Hydrolysis of this compound
Understanding the hydrolysis mechanism is key to preventing product degradation.
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} }
Caption: Simplified hydrolysis pathway.
The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the electrophilic sulfur atom of the iminosulfonyl chloride. This leads to a tetrahedral intermediate which subsequently breaks down to regenerate the starting amine and release sulfur trioxide and HCl.[4][11]
Safety Precautions
-
Sulfuryl Chloride: This reagent is highly corrosive, toxic by inhalation, and reacts violently with water.[2][3][6][8][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: As a reactive sulfonyl chloride derivative, it should be handled with care. It is expected to be corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Reaction Quenching: Quench the reaction carefully, as excess sulfuryl chloride will react exothermically with water or other protic reagents.
This guide provides a foundational understanding of the synthesis and handling of this compound. For further in-depth information on the reactivity of related compounds, please consult the references below.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
-
Yufeng. (2022). Everything about Sulfuryl Chloride. Retrieved from [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
- Vedejs, E., & Lin, S. (1995). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 60(23), 7561-7563.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chloride by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925.
- Anderson, J. L., et al. (2012). Effect of ionic liquid impurities on the synthesis of silver nanoparticles. Journal of Colloid and Interface Science, 386(1), 83-89.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]
- Dash, A. C., & Mohanty, P. (1998). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (1), 139-144.
- Jenkins, F. E., & Hambly, A. N. (1964). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Australian Journal of Chemistry, 17(5), 455-467.
- Savin, E. D., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Slebocka-Tilk, H., & Brown, R. S. (2004). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 2(10), 1533-1540.
- Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1437-1450.
Sources
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Everything about Sulfuryl Chloride [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. rsc.org [rsc.org]
- 10. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Purification of 4-Methoxybenzyl (PMB) Iminosulfonamides
Welcome to the Advanced Purification Support Hub
Subject: 4-Methoxybenzyl (PMB) Iminosulfonamides (Sulfonimidamides) Classification: Polar, Basic, S(VI) Chiral Pharmacophores Support Tier: Level 3 (Senior Research & Development)
Introduction: The Nature of the Beast
You are likely here because your standard sulfonamide purification protocols are failing. Iminosulfonamides (Sulfonimidamides) differ fundamentally from sulfonamides. While sulfonamides are acidic (
This basicity creates two critical purification hurdles:
-
Silanol Interaction: They interact strongly with acidic silanols on standard silica gel, leading to severe streaking and mass loss.
-
PMB Polymerization: The acid-mediated cleavage of the PMB group generates a highly reactive 4-methoxybenzyl cation. Without proper scavenging, this cation polymerizes into a "purple sludge" or alkylates your product, creating inseparable impurities.
This guide provides a self-validating workflow to isolate high-purity material.
Module 1: The Deprotection Strategy (Preventing the Sludge)
The Core Issue: The primary cause of purification failure occurs before the column. If you cleave the PMB group with neat Trifluoroacetic Acid (TFA) without a scavenger, you generate oligomeric PMB byproducts that co-elute with your polar product.
The Solution: The "Scavenger Trap" Protocol.
Protocol: Scavenger-Assisted TFA Cleavage
-
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Anisole (Critical Scavenger).
-
Ratio: Substrate : TFA : Anisole
1 : 10 : 3 (molar equivalents).
Step-by-Step:
-
Dissolve the N-PMB iminosulfonamide in DCM (
M). -
Add Anisole (3.0 equiv). Why? Anisole acts as a "dummy nucleophile," trapping the PMB carbocation to form bis(4-methoxyphenyl)methane, a neutral, non-polar byproduct easily removed.
-
Add TFA dropwise at
C, then warm to RT. -
Monitor: Use LCMS. Look for the disappearance of Starting Material (
) and the appearance of Product ( ). -
Quench: Do not rotovap directly if possible. Neutralize first to prevent acid-catalyzed decomposition during concentration.
Module 2: The "Self-Validating" Extraction (The Cleanup)
Logic: Since iminosulfonamides are basic, we can use pH switching to separate them from the neutral PMB-anisole adducts.
Workflow Diagram (Graphviz):
Caption: pH-Switch Extraction Workflow for isolating basic iminosulfonamides from neutral PMB byproducts.
Module 3: Chromatographic Purification (The "Sticky" Column)
The Core Issue: Standard silica gel is acidic (
Troubleshooting Table: Stationary Phase Selection
| Method | Stationary Phase | Modifier / Additive | Suitability | Notes |
| Standard | Silica Gel (40-63 µm) | 1-5% | High | Must pretreat column (see below). |
| Ideal | Amine-Functionalized Silica ( | None required | Best | Expensive but eliminates streaking. |
| Reverse Phase | C18 / C8 | 0.1% Formic Acid or | Medium | Good for final polishing; product elutes early. |
| Alumina | Basic Alumina (Activity III) | MeOH / DCM | High | Excellent for acid-sensitive variants. |
Protocol: The "Triethylamine Wash" (For Standard Silica)
If you must use standard silica, you cannot simply add triethylamine (TEA) to the mobile phase; the silica will absorb it unevenly.
-
Pack the column with pure DCM.
-
Flush with 5 column volumes (CV) of DCM containing 5% Et3N .
-
Equilibrate with 2 CV of your starting eluent (e.g., 1% MeOH/DCM + 1% Et3N).
-
Run the gradient (DCM
10% MeOH/DCM).-
Visual Check: If the product still streaks, switch to DCM:MeOH:NH4OH (90:9:1) .
-
Module 4: Chiral Resolution (The Sulfur Center)
Iminosulfonamides possess a stereogenic sulfur atom. If your synthesis is not stereoselective, you have a racemic mixture.
Separation Strategy:
-
Technique: Supercritical Fluid Chromatography (SFC) is superior to HPLC for these polar compounds due to better solubility in supercritical
/Modifier mixtures. -
Columns:
-
Amylose-based: Chiralpak AD-H / IG (Good general start).
-
Cellulose-based: Chiralcel OD-H / OZ (Often better for sulfonimidamides).
-
-
Mobile Phase:
+ (MeOH or EtOH with 0.1% Diethylamine ).-
Note: The basic additive (DEA) is mandatory to sharpen peaks.
-
Frequently Asked Questions (FAQ)
Q1: My product turned pink/purple after concentration. What happened?
-
A: This is "PMB-Red." The PMB cation polymerized. This usually happens if you used too little scavenger or heated the reaction.
-
Fix: Redissolve in EtOAc and wash with saturated
, then filter through a small pad of silica.
Q2: Can I use Ceric Ammonium Nitrate (CAN) instead of TFA?
-
A: Yes, CAN is an oxidative cleavage method. However, iminosulfonamides are susceptible to over-oxidation at the sulfur center (to sulfonamides) or nitrogen oxidation. TFA is generally safer for this specific functional group unless the molecule is extremely acid-sensitive.
Q3: The product is water-soluble and won't extract into DCM during the workup.
-
A: This is common for low molecular weight iminosulfonamides.
-
Fix: Instead of extraction, use SCX (Strong Cation Exchange) solid-phase extraction cartridges.
-
Load reaction mixture (in MeOH) onto SCX.
-
Wash with MeOH (removes PMB/Anisole).
-
Elute product with
in MeOH.
-
References
-
Gillingham, D., & Tona, V. (2020). Chiral Sulfonimidamides: Synthesis and Applications. Chemical Reviews. [Link]
-
Frings, M., et al. (2017). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. Chemistry – A European Journal. [Link]
-
Stockman, R. A., et al. (2011). N-Protection of Sulfonimidamides. Tetrahedron Letters. [Link]
-
ChemDraw/SciFinder Protocols. General procedures for PMB cleavage using Anisole scavengers.[Link]
Technical Support Center: Sulfonimidoyl (Iminosulfonyl) Chloride Chemistry
Status: Operational Topic: Troubleshooting & Optimization of Sulfonimidoyl Chloride Synthesis and Reactivity Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Introduction: The S(VI) Chiral Linchpin
You are likely here because you are navigating the synthesis of Sulfonimidoyl Chlorides (often historically referred to as iminosulfonyl chlorides). These species, characterized by the general structure
Unlike their robust sulfonyl chloride cousins (
Module 1: Synthesis & Formation (The "Making It" Phase)
Primary Workflow: Oxidative Chlorination of Sulfinamides
The most reliable route to sulfonimidoyl chlorides is the oxidative chlorination of sulfinamides. This process transforms a stable S(IV) species into a reactive S(VI) electrophile.
Core Protocol Visualization
Figure 1: Standard oxidative chlorination pathway. The reaction relies on the formation of an N-chloro intermediate which rearranges to the S-Cl species.
Troubleshooting Guide: Synthesis Failures
Q1: My reaction mixture turned into a sulfonamide (
-
Mechanism: Water attacks the S(VI) center.
-
Path A (Hydrolysis):
. -
Path B (Over-oxidation): If water is present during oxidation, the intermediate sulfinic acid is rapidly oxidized to sulfonyl chloride (
).
-
-
Solution:
-
Solvent: Use freshly distilled DCM or THF (water content <50 ppm).
-
Reagent: Ensure N-chlorosuccinimide (NCS) is dry; recrystallize if necessary.
-
Protocol: Add solid oxidants under a positive pressure of Argon.
-
Q2: The yield is low, and I see unreacted sulfinamide despite adding excess oxidant.
Diagnosis: HCl Inhibition.
The reaction generates HCl as a byproduct (if using
-
Solution: Add a non-nucleophilic base scavenger like Potassium Carbonate (
) or 2,6-Lutidine .-
Note: Avoid strong amine bases (like
) during the chlorination step if they can act as nucleophiles or promote elimination.
-
Q3: I am using t-Butyl Hypochlorite (t-BuOCl) and the product decomposes upon concentration. Diagnosis: Thermal Instability. Many sulfonimidoyl chlorides, especially those with aliphatic R-groups, are thermally unstable above 0°C.
-
Solution:
-
Do not isolate. Switch to a "One-Pot" telescoping protocol. Generate the chloride in situ at -78°C to 0°C, then immediately add your nucleophile (amine/alcohol) for the next step.
-
Reference: See Bull. Chem. Soc. Jpn. and recent Org. Lett. protocols for one-pot sulfonimidamide synthesis [1, 2].[1][2]
-
Module 2: Reactivity & Stereochemistry (The "Using It" Phase)
Stereochemical Integrity
A major advantage of sulfonimidoyl chlorides is their potential chirality at the sulfur atom. However, maintaining this chirality is difficult.
Q4: I started with an enantioenriched sulfinamide, but my final product is racemic. Why? Diagnosis: Chloride-Exchange Racemization. Unlike sulfonyl chlorides, sulfonimidoyl chlorides can undergo racemization via a symmetrical intermediate or rapid chloride exchange if free chloride ions are present in solution.
-
Mechanism:
attack by on the chiral sulfur center causes inversion. Repeated attacks lead to racemization. -
Solution:
-
Precipitate Chloride: If possible, perform the reaction in a solvent where the chloride salt byproduct precipitates.
-
Fast Processing: Minimize the time the chloride exists in solution before adding the nucleophile.
-
Desymmetrization: Alternatively, start with a racemic mixture and use a chiral catalyst for desymmetrizing enantioselective hydrolysis to isolate one enantiomer [3].
-
Nucleophilic Substitution (SuFEx Chemistry)
Q5: When reacting with amines, I get poor conversion to the sulfonimidamide.
Diagnosis: Slow Kinetics / Steric Hindrance.
Sulfonimidoyl chlorides are less electrophilic than sulfonyl chlorides due to the electron-donating capability of the
-
Solution:
-
Catalysis: Add a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) or DABCO .
-
Temperature: While the synthesis requires cold, the substitution often requires warming to Room Temperature (RT) or mild heating (40°C), provided the intermediate survives.
-
Module 3: Analytical & Workup Protocols
Handling the "Crude" Reality
Purification of sulfonimidoyl chlorides is rarely recommended due to their instability.
Q6: How do I determine the purity of my chloride without isolating it? Diagnosis: In-Situ Monitoring.
-
Method: Withdraw an aliquot and quench it immediately with excess morpholine or benzylamine .
-
Analysis: Run TLC or LC-MS on the quenched aliquot. The resulting stable sulfonimidamide will serve as a surrogate marker for the yield of the chloride.
-
If Quenched Product = High Yield: Your chloride was formed correctly.
-
If Sulfonamide (
) is present: Hydrolysis occurred before quenching.
-
Data Summary: Oxidant Selection
| Oxidant | Reactivity | Byproducts | Recommended Condition |
| N-Chlorosuccinimide (NCS) | Mild, Controlled | Succinimide (Solid) | 0°C to RT in DCM/MeCN. Good for sensitive substrates.[2] |
| t-Butyl Hypochlorite (t-BuOCl) | High, Fast | t-Butanol (Liquid) | -78°C. Best for retention of configuration (stereospecific). |
| Chlorine Gas ( | Aggressive | HCl (Gas) | Industrial scale only. High risk of over-oxidation. |
| Trichloroisocyanuric Acid (TCCA) | Potent | Cyanuric acid (Solid) | Rapid oxidation; ease of byproduct removal by filtration. |
Decision Tree: Troubleshooting Low Yields
Figure 2: Logical flow for diagnosing reaction failures based on observed byproducts.
References
-
Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 2020. Link
-
Sulfonimidamide synthesis by amination. Organic Letters, 2022.[1] Link
-
Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Journal of the American Chemical Society, 2023.[3][4] Link
-
Preparation and reactions of sulfonimidoyl chlorides. Journal of Organic Chemistry, 1979. Link
-
Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Organic Process Research & Development, 2022. Link[5]
Sources
Technical Support Center: 4-Methoxybenzyliminosulfonyl Chloride Synthesis
The following technical guide addresses the synthesis, purification, and troubleshooting of 4-Methoxybenzyliminosulfonyl chloride (systematically referred to as
Topic: Troubleshooting Common Impurities & Synthesis Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & FAQ
Technical Overview & Synthesis Logic
4-Methoxybenzyliminosulfonyl chloride (CAS 94257-09-7) is typically generated via the reaction of 4-methoxybenzylamine with sulfuryl chloride (
Standard Synthesis Protocol:
Note: While "iminosulfonyl chloride" implies the structure
Troubleshooting Guide: Common Impurities
This section details the three most prevalent impurities, their mechanistic origin, and specific remediation strategies.
Impurity A: -Bis(4-methoxybenzyl)sulfamide (The "Dimer")
Structure:
| Diagnostic | Root Cause | Corrective Action |
| LCMS: | Stoichiometry Error: Local excess of amine relative to | Reverse Addition: Add the amine solution slowly to the |
| NMR: Symmetric PMB signals; disappearance of acidic NH. | Mixing Efficiency: Poor agitation creates "hotspots" of high amine concentration. | High-Velocity Stirring: Ensure turbulent flow (Reynolds number > 4000) during addition. |
| TLC: Non-polar spot (higher | Temperature Control: Reaction temperature too high (> -10°C). | Cryogenic Cooling: Maintain internal temp between -78°C and -20°C during addition. |
Impurity B: 4-Methoxybenzyl Chloride (PMB-Cl)
Structure:
| Diagnostic | Root Cause | Corrective Action |
| LCMS: No ionization (GCMS required) or distinct UV trace. | Acid Accumulation: HCl byproduct accumulates and cleaves the benzylic C-N bond. | Base Scavenger: Use a non-nucleophilic base (e.g., |
| NMR: Benzylic | Moisture Ingress: Hydrolysis of | Schlenk Technique: Dry all solvents ( |
| Smell: Pungent, lachrymatory odor. | Reaction Time: Prolonged exposure to reaction conditions.[1][2][3] | Quench Rapidly: Do not stir overnight. Quench immediately upon consumption of amine. |
Impurity C: Sulfamic Acid Derivatives (Hydrolysis)
Structure:
| Diagnostic | Root Cause | Corrective Action |
| LCMS: | Aqueous Workup: Product hydrolyzes rapidly in water, especially at low pH. | Non-Aqueous Workup: Filter off amine salts and concentrate. If washing is needed, use ice-cold dilute |
| Solubility: Precipitates in organic solvents (DCM/EtOAc). | Wet Reagents: Hygroscopic amine or wet base. | Reagent Drying: Distill amine and dry base over KOH/molecular sieves before use. |
Optimized Synthesis Workflow (Step-by-Step)
To minimize the impurities listed above, follow this optimized protocol.
Reagents:
-
Substrate: 4-Methoxybenzylamine (1.0 equiv)
-
Reagent: Sulfuryl Chloride (
) (1.1 - 1.2 equiv) -
Base: Triethylamine (
) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (
M)
Protocol:
-
Preparation: Charge a flame-dried 3-neck flask with
and anhydrous DCM under . Cool to -78°C (dry ice/acetone). -
Amine Addition: Dissolve 4-methoxybenzylamine and
in DCM. Add this solution dropwise to the over 30–60 minutes.-
Critical: Monitor internal temperature; do not exceed -60°C.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Checkpoint: Check TLC/NMR.[1] If "Dimer" (Impurity A) is forming, cool back down.
-
-
Workup (Anhydrous):
-
Dilute with cold pentane/ether to precipitate
. -
Filter rapidly under
through a fritted funnel (Schlenk filtration preferred). -
Concentrate filtrate in vacuo at low temperature (
°C).
-
-
Storage: Store the resulting oil/solid at -20°C under Argon. Use immediately if possible.
Mechanistic Visualization
The following diagram illustrates the reaction pathways leading to the target sulfamoyl chloride and the competing pathways for impurities.
Caption: Reaction pathway showing the formation of 4-Methoxybenzyliminosulfonyl chloride and competitive degradation routes.
Frequently Asked Questions (FAQ)
Q1: Can I purify the sulfamoyl chloride using silica gel chromatography?
A: Generally, no . Sulfamoyl chlorides are unstable on silica gel due to the acidic nature of silanols and residual moisture, which promote hydrolysis to the sulfonic acid (Impurity C) and PMB cleavage (Impurity B). If purification is strictly necessary, use neutral alumina or rapid filtration through a short plug of silica deactivated with 1%
Q2: Why does my product turn pink/purple upon storage?
A: This indicates the formation of PMB-cation derived oligomers . It suggests residual acid (HCl) is present. Ensure the amine hydrochloride salts are completely removed and consider adding a stabilizer (e.g., trace solid
Q3: Is "iminosulfonyl chloride" the same as "sulfamoyl chloride"?
A: In practical synthesis contexts, they often refer to the same synthetic target. Formally, an iminosulfonyl chloride has the structure
Q4: Can I use Thionyl Chloride (
References
-
Preparation of Sulfamoyl Chlorides: Weiss, G.; Schulze, G. "Sulfamoyl Chlorides from Amine Hydrochlorides and Sulfuryl Chloride." Justus Liebigs Annalen der Chemie, 1969 , 729, 40–51.
-
Reactivity of Sulfuryl Chloride: "Sulfuryl Chloride in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
PMB Protecting Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .
-
Mechanistic Insight (Dimer Formation): Spillane, W. J.; Malaubier, J.-B. "Mechanisms of the Hydrolysis of Sulfamoyl Chlorides." Chemical Reviews, 2014 , 114, 2507–2586.
Sources
Technical Support Center: 4-Methoxybenzyliminosulfonyl Chloride Work-Up
The following technical guide addresses the work-up, purification, and troubleshooting procedures for reactions involving 4-Methoxybenzyliminosulfonyl chloride (and related
This guide assumes the reagent acts as an electrophilic sulfur(VI) species (e.g.,
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Methoxybenzyliminosulfonyl chloride (often structurally correlated with
Critical Stability Profile:
-
Hydrolytic Instability: The S-Cl bond is extremely sensitive to moisture, rapidly hydrolyzing to the corresponding sulfonic/sulfamic acid and generating HCl .[1][2][3]
-
Acid Sensitivity (The "Self-Destruct" Mechanism): The generated HCl is fatal to the PMB group.[1][2][3] The methoxy-benzyl carbocation is easily cleaved by strong acids, leading to premature deprotection and polymerization (formation of "black tar").[1][2][3]
-
Thermal Instability: Many iminosulfonyl chlorides undergo thermal rearrangement or decomposition above 0–25°C.[1][2][3]
Standardized Work-Up Protocol
This protocol is designed to neutralize acid generation immediately upon quenching, preserving the acid-labile PMB group.[1][2][3]
Phase 1: Quenching & Extraction[1][2][3]
| Step | Action | Technical Rationale |
| 1 | Cool Reaction | Cool the reaction mixture to -10°C to 0°C before quenching. This slows the hydrolysis rate and prevents exotherms from cleaving the PMB group.[1][2][3] |
| 2 | Basic Quench | Do NOT use water alone. Quench by slowly adding saturated aqueous NaHCO |
| 3 | Phase Separation | Dilute with DCM (Dichloromethane) or EtOAc .[1][2][3] Avoid ether if the product is polar.[1][2][3] Separate phases immediately. |
| 4 | Back-Extraction | Extract the aqueous layer 2x with fresh organic solvent to recover dissolved sulfonamide/sulfamoyl species.[1][2][3] |
| 5 | Drying | Dry combined organics over anhydrous Na |
Phase 2: Purification (The "Neutral Silica" Method)[1][2][3]
Standard silica gel is acidic (pH ~4-5) and will degrade PMB-iminosulfonyl compounds during chromatography.[1][2][3]
-
Pre-treatment: Slurry the silica gel in the mobile phase containing 1–2% Triethylamine (Et
N) before packing the column.[1][2][3] -
Elution: Maintain 0.5% Et
N in the eluent during the run to buffer the silica surface.[1][2][3] -
Speed: Perform "Flash" chromatography rapidly. Do not leave the compound on the column for >30 minutes.[1][2][3]
Troubleshooting Guide (Q&A)
Issue 1: Decomposition & "Tar" Formation
Q: Every time I concentrate my reaction mixture, it turns into a black/brown gum. What is happening?
A: This is a classic symptom of acid-catalyzed autocatalytic decomposition .[1][2][3]
-
Mechanism: As you evaporate the solvent, trace HCl (from hydrolysis) concentrates.[1][2][3] Once the concentration reaches a critical threshold, it cleaves the PMB group (
), leaving an unstable sulfonamide that polymerizes or decomposes.[1][2][3] -
Solution:
Issue 2: Loss of PMB Group
Q: NMR shows the sulfonyl moiety is present, but the PMB signals (methoxy at 3.8 ppm, aromatics) are missing or shifted. Why?
A: You likely suffered premature deprotection during the work-up.[1][2][3]
-
Cause: Using an acidic aqueous wash (e.g., 1M HCl or NH
Cl) to remove excess amines.[1][2][3] Even weak acids can cleave PMB from electron-deficient nitrogen centers (like sulfamoyls).[1][2][3] -
Fix: Never wash this specific intermediate with acid.[1][2][3] Remove excess amine starting materials via chromatography or by washing with saturated CuSO
(if applicable for the amine) followed by immediate NaHCO wash.[1][2][3]
Issue 3: Emulsion Formation
Q: The extraction formed a stable emulsion that won't separate. How do I break it?
A: PMB derivatives are often "greasy" and surfactant-like.[1][2][3]
-
Immediate Fix: Add solid NaCl to saturate the aqueous layer (salting out).[1][2][3] If that fails, filter the biphasic mixture through a pad of Celite to break surface tension.[1][2][3]
-
Prevention: Use DCM instead of EtOAc for the extraction, as the density difference is greater.[1][2][3]
Mechanistic Visualization
The following diagram illustrates the "Self-Destruct" pathway triggered by moisture and the corrective "Buffered Work-up" pathway.[1][2][3]
Caption: Figure 1. Divergent outcomes based on pH control during the quenching of PMB-iminosulfonyl chloride reactions.
Quantitative Data: Solvent Compatibility
| Solvent | Stability (25°C) | Recommendation |
| DCM (anhydrous) | High (>24h) | Preferred reaction solvent.[1][2][3] |
| THF | Moderate (12h) | Good, but ensure it is peroxide-free and dry.[1][2][3] |
| DMF/DMSO | Low (<1h) | Avoid. Nucleophilic nature promotes decomposition.[1][2][3] |
| Water/Alcohols | None (Immediate) | Reacts violently.[1][2][3] |
References
-
Harmata, M. (2013).[1][2][3] The Transition Metal-Mediated N-Functionalizations of Sulfoximines. Wiley Online Library.[1][2][3] (Context on Sulfonimidoyl Chloride reactivity).
-
Royal Society of Chemistry. (2023).[1][2][3] Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (General protocols for sulfonyl chloride handling). [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. (Standard reference for PMB stability and cleavage conditions).
Sources
effect of base on 4-Methoxybenzyliminosulfonylchloride reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Methoxybenzyliminosulfonyl Chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for the effective use of this versatile reagent. Our focus is on the critical role of bases in modulating its reactivity to achieve successful synthesis of N-substituted sulfonimidamides.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxybenzyliminosulfonylchloride and what is it used for?
A1: this compound (PMB-N=S(O)Cl) is a sulfinimidoyl chloride reagent. It is primarily used for the synthesis of sulfonimidamides, which are aza-analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen group.[1] These resulting sulfonimidamide motifs are of increasing interest in medicinal chemistry for their potential biological activities.[2][3]
Q2: Why is the 4-methoxybenzyl (PMB) group used on the imino nitrogen?
A2: The 4-methoxybenzyl (PMB) group serves as a protecting group. It is generally stable under the basic or neutral conditions required for the reaction of the sulfinimidoyl chloride with amine nucleophiles.[4][5] It can be removed later in the synthetic sequence under specific oxidative (e.g., with DDQ) or strongly acidic conditions (e.g., with TFA) to yield the N-unsubstituted sulfonimidamide.[6][7]
Q3: What are the primary safety and handling considerations for this reagent?
A3: Like most sulfonyl and sulfinimidoyl chlorides, this reagent is highly sensitive to moisture and should be handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[8][9] Hydrolysis is a primary cause of reagent decomposition and reaction failure.[10] It is corrosive and will release hydrogen chloride (HCl) upon contact with water; therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
Q4: How should I store this compound?
A4: The reagent should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent degradation from atmospheric moisture. Long-term stability is improved at lower temperatures.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the synthesis of sulfonimidamides using this compound.
Issue 1: Low or No Yield of the Desired Sulfonimidamide
-
Q: I've run the reaction between my amine and this compound, but my yield is very low or I've only recovered starting materials. What went wrong?
-
A: Low or no yield is the most common issue and can stem from several factors related to reagent quality, reaction setup, and the choice of base.
-
Potential Cause 1: Reagent Decomposition via Hydrolysis.
-
Explanation: Sulfinimidoyl chlorides are highly susceptible to hydrolysis by water.[10] Trace moisture in your solvent, on your glassware, or in your amine or base will rapidly convert the starting material to the corresponding sulfinimidic acid, which is unreactive towards the amine. Signs of decomposition include a color change in the reagent or the evolution of HCl gas.[11]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas.
-
Use Dry Solvents: Use a freshly opened bottle of an anhydrous solvent or dispense from a solvent purification system.
-
Perform Under Inert Atmosphere: Conduct the entire experiment under a nitrogen or argon atmosphere.
-
-
-
Potential Cause 2: Ineffective HCl Scavenging.
-
Explanation: The reaction generates one equivalent of hydrochloric acid (HCl). If a base is not present or is not effective, the HCl will protonate your amine nucleophile, forming an ammonium salt.[9] This salt is no longer nucleophilic and cannot react with the sulfinimidoyl chloride, thus halting the reaction.
-
Solution:
-
Use a Stoichiometric Amount of Base: Ensure at least one equivalent of a suitable base is used. For valuable amines, using 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[12]
-
Consider Using Excess Amine: If your amine is inexpensive and readily available, you can use two equivalents: one to act as the nucleophile and the second to act as the base.[1]
-
-
-
Potential Cause 3: Poor Nucleophilicity of the Amine.
-
Explanation: Amines that are sterically hindered (e.g., di-isopropylamine) or have their nucleophilicity reduced by electron-withdrawing groups (e.g., 4-nitroaniline) will react much more slowly.[9][12]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor by TLC to avoid decomposition.
-
Use a Stronger, Non-nucleophilic Base: A stronger base can increase the concentration of the free, deprotonated amine, potentially increasing the reaction rate.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
-
-
-
Issue 2: Formation of Multiple Byproducts
-
Q: My TLC or LC-MS analysis shows several spots/peaks in addition to my desired product. What are these impurities?
-
A: Side reactions can compete with the desired sulfonimidamide formation, especially if reaction conditions are not optimized.
-
Potential Cause 1: Reaction with a Nucleophilic Base.
-
Explanation: If a nucleophilic base like pyridine is used, it can potentially compete with your primary amine and attack the electrophilic sulfur center of the sulfinimidoyl chloride. While often used in sulfonamide synthesis, its role can be complex, sometimes acting as a catalyst and sometimes as a competing nucleophile.
-
Solution:
-
Switch to a Non-Nucleophilic Base: Use a sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Their bulky alkyl groups prevent them from attacking the sulfur atom, restricting them to acting only as proton scavengers.
-
-
-
Potential Cause 2: Cleavage of the PMB Group.
-
Explanation: While the PMB group is stable to most bases, a harsh workup procedure involving strong acid can cause premature deprotection.[6]
-
Solution:
-
Use a Mild Aqueous Workup: Quench the reaction with saturated ammonium chloride (NH4Cl) solution or water. If an acid wash is necessary to remove the base (e.g., TEA), use a dilute, weak acid (e.g., 1M citric acid) and perform the extraction quickly at low temperature.
-
-
-
The Critical Role of the Base: A Comparative Overview
The choice of base is arguably the most critical parameter to control in this reaction. The ideal base should be strong enough to effectively neutralize HCl but should not introduce competing side reactions.
| Base | pKa (Conjugate Acid) | Structure | Key Characteristics & Recommendations |
| Pyridine | ~5.2 | Aromatic Heterocycle | Use with Caution. Acts as an HCl scavenger and can also function as a nucleophilic catalyst. May compete with the primary amine nucleophile, leading to byproducts. Best used when its catalytic properties are specifically desired. |
| Triethylamine (TEA) | ~10.7 | Et₃N | Highly Recommended. A strong, non-nucleophilic, sterically hindered base.[12] Efficiently scavenges HCl without competing as a nucleophile. The resulting triethylammonium chloride salt is often soluble in organic solvents but can be removed with a mild aqueous wash. |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂NEt | Excellent Choice. Even more sterically hindered than TEA, making it an extremely non-nucleophilic base. Ideal for reactions with very sensitive substrates or when preventing all possible side reactions is critical. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inorganic Salt | Viable Heterogeneous Option. An inexpensive inorganic base. As it is a solid, this creates a heterogeneous reaction mixture which can sometimes lead to slower reaction rates. Requires vigorous stirring. Can be easily removed by filtration after the reaction. |
Mechanistic Overview
The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The base plays a crucial, yet simple, role in the overall transformation.
-
Nucleophilic Attack: The lone pair of the amine nucleophile (R₂NH) attacks the electrophilic sulfur atom of the this compound.
-
Chloride Expulsion: This attack forms a transient intermediate which collapses, expelling the chloride ion as a good leaving group.
-
Proton Abstraction: The resulting product is a protonated sulfonimidamidium salt. A molecule of base (B:) then abstracts the proton to generate the final, neutral sulfonimidamide product and the protonated base (B:H⁺Cl⁻).
Representative Experimental Protocol
Synthesis of N-benzyl-N'-(4-methoxybenzyl)benzenesulfonimidamide
Disclaimer: This protocol is a representative example. Optimal conditions may vary depending on the specific amine substrate. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 249 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the reagent in anhydrous DCM (e.g., 10 mL). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve benzylamine (e.g., 112 mg, 1.05 mmol) and triethylamine (e.g., 121 mg, 1.2 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred solution of the sulfinimidoyl chloride over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfinimidoyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonimidamide product.
-
References
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [No valid URL provided]
-
Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. ResearchGate. [Link]
-
A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. [Link]
-
Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides. National Institutes of Health (NIH). [Link]
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
-
Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [No valid URL provided]
-
Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Institutes of Health (NIH). [Link]
-
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism –. Total Synthesis. [Link]
-
Sulfonimidamide synthesis by amination. Organic Chemistry Portal. [Link]
- A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH. [No valid URL provided]
-
On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. [Link]
Sources
- 1. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection: Navigating Alternatives to 4-Methoxybenzyliminosulfonylchloride
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions.[1] While reagents like 4-Methoxybenzyliminosulfonylchloride serve this purpose, a vast arsenal of alternative reagents offers greater flexibility, milder reaction conditions, and crucial orthogonality for complex molecular construction.
This guide provides an in-depth comparison of the most effective and widely adopted alternatives for amine protection. We will move beyond a simple listing of reagents to explore the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Landscape of Amine Protection: Sulfonamides vs. Carbamates
The protection of amines is dominated by two major classes of reagents: those that form sulfonamides and those that form carbamates. While both effectively temper the reactivity of the amine nitrogen, their stability and cleavage conditions differ dramatically, forming the basis of modern orthogonal synthesis strategies where one protecting group can be removed selectively in the presence of others.[2][3]
Sulfonamide Protecting Groups: Robustness and Tunable Lability
Sulfonamides are known for their high stability across a wide range of reaction conditions, making them robust protectors for amines.[4] However, this stability can also present a challenge for deprotection. The choice of arenesulfonyl chloride is therefore critical, as substituents on the aromatic ring can be tuned to facilitate milder cleavage.
The tosyl group is a classic and highly robust amine protecting group.[5] It is stable to both strongly acidic and basic conditions, as well as many oxidative and reductive reagents. This formidable stability, however, is its primary drawback, as deprotection often requires harsh conditions.[4]
-
Mechanism of Protection: An amine reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.[5]
-
Deprotection: Cleavage of the N-S bond is challenging and typically requires reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or low-valent titanium reagents.[6][7] Acidic hydrolysis is possible but often requires high temperatures and strong acids.[7]
-
Expertise & Experience: The extreme stability of the tosyl group makes it suitable for syntheses involving harsh reagents where other protecting groups would fail. However, its use is often avoided in the later stages of a synthesis of a complex molecule due to the difficult deprotection, which could compromise other sensitive functional groups.[4]
The nosyl group, particularly the ortho- or para-nitro isomer, represents a significant advancement over the tosyl group.[8] The powerful electron-withdrawing nitro group renders the sulfur atom highly electrophilic, facilitating a unique deprotection pathway under mild, nucleophilic conditions.[9]
-
Mechanism of Protection: Similar to tosylation, the amine is treated with 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.[8][9] The resulting nosyl-protected amines are often crystalline, which aids in purification.[8]
-
Deprotection: The key advantage of the nosyl group is its facile cleavage under mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base (e.g., K₂CO₃).[8][9] The reaction proceeds via a Meisenheimer complex.[8]
-
Trustworthiness & Causality: The nosyl group is orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[8] This allows for precise, selective deprotection in molecules with multiple protected amines, a critical requirement in peptide and polyamine synthesis.[8] Furthermore, the electron-withdrawing nature of the nosyl group acidifies the N-H proton of the sulfonamide, which is famously exploited for N-alkylation in the Fukuyama amine synthesis.[8]
A more recent development, the nonafluoromesitylenesulfonyl group offers unique stability and selectivity. It is designed to be robustly cleavable under specific nucleophilic conditions while remaining inert to many common reagents that affect other sulfonamides.
-
Mechanism of Protection: Nms chloride reacts with primary and secondary amines under mild conditions to give the corresponding sulfonamides in excellent yields, even with sterically hindered amines.[10]
-
Deprotection: Cleavage is achieved under mild conditions with thiophenol, similar to the nosyl group.[10]
-
Authoritative Grounding: The Nms group exhibits remarkable orthogonality. It is stable to reducing agents and organometallic reagents that can be problematic for other sulfonamides like nosyl.[10] This makes it a superior choice in synthetic routes involving such reagents.[11]
Carbamate Protecting Groups: The Workhorses of Modern Synthesis
Carbamates are arguably the most widely used class of amine protecting groups, prized for their ease of installation and, most importantly, their diverse and mild deprotection conditions.[12]
The Boc group is perhaps the most common amine protecting group in non-peptide chemistry.[13] Its popularity stems from its general stability to basic and nucleophilic conditions and its straightforward removal with acid.[14]
-
Mechanism of Protection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) with a base like sodium bicarbonate, triethylamine, or DMAP in a variety of solvents, including THF, water, or dichloromethane.[13][15][16]
-
Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[13][17] The mechanism involves the formation of a stable tert-butyl cation.[18]
-
Expertise & Experience: The choice of Boc protection is foundational in many synthetic strategies. Its acid lability dictates that subsequent reaction steps must be performed under neutral or basic conditions. This characteristic is the basis for the widely used Boc/Cbz orthogonal strategy in peptide synthesis.[2]
Developed by Bergmann and Zervas, the Cbz group was the first "modern" protecting group and remains a cornerstone of organic synthesis.[3][19] It is stable to both acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis.[20]
-
Mechanism of Protection: The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions), typically using aqueous sodium carbonate or bicarbonate.[21][22]
-
Deprotection: The defining feature of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[13][21] This process is exceptionally mild and chemoselective, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[21]
-
Trustworthiness & Causality: Cbz protection is ideal for substrates that are sensitive to acid or base but stable to reduction. Its orthogonality with the acid-labile Boc group and the base-labile Fmoc group makes it an indispensable tool.[17] However, its use is precluded in molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[20]
The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[23] Its key feature is its stability to acid but extreme lability to mild base, providing an orthogonal strategy to the acid-labile Boc and side-chain protecting groups.[23][24]
-
Mechanism of Protection: Amines are protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, the more stable N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[23][24][25]
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a mild base, typically a solution of 20% piperidine in DMF.[12][26] The mechanism involves a base-mediated β-elimination.[27]
-
Expertise & Experience: The use of Fmoc is central to SPPS because the repeated deprotection steps can be performed under very mild basic conditions that do not affect the acid-labile linkers to the solid support or the protecting groups on amino acid side chains.[27] The dibenzofulvene byproduct released during deprotection is a chromophore, allowing for quantitative monitoring of the reaction progress by UV spectroscopy.[25]
Comparative Performance Data
The selection of a protecting group is a critical decision based on the overall synthetic strategy. The following table summarizes the key characteristics of the discussed alternatives.
| Protecting Group | Reagent | Typical Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantage |
| Tosyl (Ts) | TsCl | Pyridine or Et₃N, DCM, 0 °C to rt | Harsh: Na/NH₃(l) or SmI₂ | Stable to strong acid/base | High stability for harsh reactions[5] |
| Nosyl (Ns) | 2-NO₂-PhSO₂Cl | Pyridine or Et₃N, DCM, 0 °C to rt[9] | Mild: Thiophenol, K₂CO₃, MeCN/DMF[9] | Stable to acid; cleaved by thiols | Mild, orthogonal deprotection[8] |
| Boc | (Boc)₂O | NaHCO₃, H₂O/THF or Et₃N, DCM, rt[26] | Mild Acid: TFA or HCl in DCM/Dioxane[13] | Stable to base, hydrogenolysis | Most common; acid-labile[13] |
| Cbz (Z) | Cbz-Cl | aq. Na₂CO₃, 0 °C to rt[21] | Catalytic Hydrogenation (H₂/Pd-C)[21] | Stable to acid/base | Cleaved by mild hydrogenolysis[20] |
| Fmoc | Fmoc-OSu | NaHCO₃, H₂O/Dioxane or DMF[24] | Mild Base: 20% Piperidine in DMF[26] | Stable to acid, hydrogenolysis | Base-labile; central to SPPS[23] |
Visualizing Orthogonality and Workflow
A self-validating synthetic plan relies on the principle of orthogonality, where each class of protecting group can be removed by a distinct mechanism without affecting the others.[3]
Caption: Orthogonal relationships of common carbamate protecting groups.
Caption: General experimental workflow for amine protection and deprotection.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using key alternatives.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the formation of a tert-butylcarbamate from a primary amine using (Boc)₂O.
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water.[26]
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.[26] For less reactive amines, a stronger base like triethylamine or DMAP in an anhydrous solvent like DCM may be necessary.[13]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the stirred solution at room temperature.[26]
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[13]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the acidic cleavage of a Boc protecting group.
-
Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane (DCM).[13]
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, at room temperature.[13]
-
Reaction: Stir the reaction for 1-2 hours. Progress can be monitored by TLC. The reaction often evolves CO₂ gas.[18]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as its trifluoroacetate salt. To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by drying and concentration.[13]
Protocol 3: Nosyl Protection of a Primary Amine
This protocol describes the formation of a 2-nitrobenzenesulfonamide.
-
Dissolution: Dissolve the primary amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.[9]
-
Base Addition: If not using pyridine as the solvent, add a base such as pyridine (2.0 eq.) or triethylamine (1.5 eq.) to the stirred solution.[9]
-
Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[8]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Protocol 4: Nosyl Deprotection using Thiophenol
This protocol describes the nucleophilic cleavage of a nosyl group.
-
Dissolution: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile (MeCN).[9]
-
Reagent Addition: Add thiophenol (2.5 eq.) to the solution, followed by the addition of a base such as potassium carbonate (2.5 eq.).[9]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic extracts and wash with 1M NaOH solution (to remove excess thiophenol) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[9]
Conclusion
The strategic selection of an amine protecting group is paramount to the efficiency and success of a synthetic campaign. While robust sulfonamides like this compound have their place, the modern synthetic chemist has a broad and versatile toolkit of alternatives. Carbamates such as Boc , Cbz , and Fmoc provide a foundation of orthogonal strategies based on their distinct lability to acid, hydrogenolysis, and base, respectively. Advanced sulfonamides like the nosyl group offer the robustness of a sulfonamide linkage with the advantage of mild, nucleophilic cleavage conditions, providing another layer of orthogonality. By understanding the mechanisms, stability profiles, and experimental nuances of these key reagents, researchers can design more elegant, efficient, and higher-yielding synthetic routes to complex molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.
- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- BenchChem. (2025).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
- Lokey Lab Protocols. (2017). Fmoc.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry Portal. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
- Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- BenchChem. (n.d.).
- The Organic Chemist. (2020). Protecting Groups for Amines: Sulfonamides.
- ACS Publications. (n.d.). Amino Acid-Protecting Groups.
- Sigma-Aldrich. (n.d.).
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
- Enamine. (n.d.). Nonafluoromesitylenesulfonyl chloride.
- Master Organic Chemistry. (2018).
- Suzhou Highfine Biotech. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41).
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nonafluoromesitylenesulfonyl chloride - Enamine [enamine.net]
- 11. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Application of Boc-anhydride [en.highfine.com]
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A Comparative Guide to the Orthogonality of the 4-Methoxybenzyl Iminosulfonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, the strategic use of protecting groups is paramount. The concept of orthogonality—the ability to selectively remove one protecting group in the presence of others—is the cornerstone of efficient and successful synthetic strategies. This guide provides an in-depth technical assessment of the 4-methoxybenzyl (PMB) iminosulfonyl group as a protecting functionality for amines, comparing its orthogonality with the widely used tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is supported by experimental data to provide a clear and objective evaluation for synthetic chemists.
Introduction to Protecting Group Orthogonality
The success of a complex synthesis hinges on the ability to unmask reactive functional groups in a predetermined sequence without affecting other parts of the molecule. An orthogonal set of protecting groups allows for this precise control, as each group is cleaved under a unique set of conditions (e.g., acidic, basic, oxidative, or reductive) that are benign to the others. A well-designed protection strategy minimizes side reactions, simplifies purification, and ultimately improves overall yield and efficiency.
The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions that do not affect other functional groups.
This guide will assess the 4-methoxybenzyl iminosulfonyl group against these criteria, with a particular focus on its compatibility and orthogonality with other common amine protecting groups.
The 4-Methoxybenzyl (PMB) Iminosulfonyl Group: Installation and Cleavage
The 4-methoxybenzyl group, when attached to a sulfonamide, offers a unique set of properties. The electron-donating methoxy group on the phenyl ring plays a crucial role in its reactivity, rendering it susceptible to specific cleavage conditions. For the purpose of this guide, the "iminosulfonyl" group will refer to an N-sulfonyl group, a common way to protect amines.
Installation
The N-(4-methoxybenzyl)sulfonamide can be readily prepared by the reaction of a primary or secondary amine with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The sulfonyl chloride precursor is accessible from anisole.
Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride [1]
-
To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), 100% sulfuric acid (0.525 mol) is added with stirring while maintaining the temperature below 5 °C using an ice-water bath.
-
The reaction mixture is allowed to warm to approximately 29 °C over 90 minutes.
-
The mixture is then heated to about 95 °C and maintained for approximately two hours.
-
After cooling, the reaction mixture is slowly poured into a mixture of ice, water, and sodium chloride, keeping the temperature under 11 °C.
-
The resulting solid is collected by filtration, washed with ice water, and dried to yield 4-methoxybenzenesulfonyl chloride.
Experimental Protocol: Synthesis of an N-(4-Methoxybenzyl)sulfonamide
-
To a solution of the amine (1.0 equiv) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.1 equiv).
-
Cool the mixture to 0 °C and add a solution of 4-methoxybenzenesulfonyl chloride (1.05 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, dry the organic layer, and purify the product by chromatography.
Cleavage
A key advantage of the PMB-sulfonamide protecting group is its susceptibility to cleavage under specific, mild acidic conditions, which can offer orthogonality to other protecting groups.
Mild Acidic Cleavage: A highly chemoselective C–N bond cleavage of tertiary N-(4-methoxybenzyl)sulfonamides can be achieved using a catalytic amount of bismuth(III) triflate [Bi(OTf)₃] in 1,2-dichloroethane at 85 °C[2]. This method is particularly noteworthy for its mildness compared to traditional strong acid deprotections.
Experimental Protocol: Cleavage of the N-(4-Methoxybenzyl)sulfonamide Group [2]
-
To a stirred solution of the N-(4-methoxybenzyl)sulfonamide (1.0 equiv) in 1,2-dichloroethane, add Bi(OTf)₃ (0.05 equiv).
-
Reflux the resulting mixture at 85 °C for 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude mixture by flash column chromatography to afford the deprotected sulfonamide.
Orthogonality Assessment: A Comparative Analysis
The true value of a protecting group is revealed in its compatibility with other protecting groups within a synthetic sequence. Here, we compare the stability of the N-PMB-sulfonyl group to the standard deprotection conditions for Boc, Cbz, and Fmoc groups.
Orthogonality with the Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to a wide range of conditions and its facile removal with strong acids like trifluoroacetic acid (TFA).
| Protecting Group | Deprotection Reagent | Stability of Other Groups | Orthogonality |
| Boc | Strong Acid (e.g., TFA) | N-PMB-sulfonyl: Generally stable to TFA, but cleavage may occur with stronger Lewis acids or prolonged reaction times. | High , but requires careful selection of acidic reagents. |
| N-PMB-sulfonyl | Catalytic Bi(OTf)₃ | Boc: Labile under these acidic conditions. | Not Orthogonal |
Discussion: The N-PMB-sulfonyl group is generally stable to the conditions used for Boc deprotection (e.g., TFA in dichloromethane). However, the cleavage of the N-PMB-sulfonyl group with catalytic Bi(OTf)₃ is also an acidic process. While Bi(OTf)₃ is considered a mild Lewis acid, it is effective in cleaving the Boc group. Therefore, the N-PMB-sulfonyl group is not orthogonal to the Boc group when using this specific cleavage method. For selective deprotection, one would need to rely on the oxidative cleavage of the PMB group, a method more commonly applied to PMB-ethers.
Orthogonality with the Cbz Group
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, typically removed by catalytic hydrogenolysis.
| Protecting Group | Deprotection Reagent | Stability of Other Groups | Orthogonality |
| Cbz | H₂, Pd/C | N-PMB-sulfonyl: Stable. | High |
| N-PMB-sulfonyl | Catalytic Bi(OTf)₃ | Cbz: Stable. | High |
Discussion: The N-PMB-sulfonyl group is stable to the reductive conditions of catalytic hydrogenolysis used to cleave the Cbz group. Conversely, the Cbz group is stable to the mild Lewis acidic conditions used for N-PMB-sulfonyl cleavage. This demonstrates a high degree of orthogonality , allowing for the selective removal of either group in the presence of the other.
Orthogonality with the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis, characterized by its lability to mild basic conditions, typically a solution of piperidine in DMF.
| Protecting Group | Deprotection Reagent | Stability of Other Groups | Orthogonality |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | N-PMB-sulfonyl: Stable. | High |
| N-PMB-sulfonyl | Catalytic Bi(OTf)₃ | Fmoc: Stable. | High |
Discussion: The N-PMB-sulfonyl group is robust under the basic conditions required for Fmoc deprotection. Likewise, the Fmoc group is stable to the mild acidic conditions used for cleaving the N-PMB-sulfonyl group. This represents a high level of orthogonality , making the combination of Fmoc and N-PMB-sulfonyl groups a viable strategy for complex syntheses.
Visualizing Orthogonality and Workflow
Caption: Orthogonality matrix of common amine protecting groups.
Sources
spectroscopic analysis to confirm the structure of 4-methoxybenzyl iminosulfonamides
Executive Summary
4-methoxybenzyl (PMB) iminosulfonamides (often referred to as sulfonimidamides) represent a critical bioisostere of the classic sulfonamide pharmacophore. Structurally, they replace one sulfonyl oxygen with a nitrogen atom, introducing a chiral center at the sulfur atom and creating potential for tautomerism (
Validating these structures requires distinguishing them from their sulfonamide precursors and confirming the integrity of the S=N bond. While Single Crystal X-Ray Diffraction (XRD) remains the absolute standard for stereochemical assignment, High-Field NMR (1H, 13C, 15N-HMBC) serves as the high-throughput workhorse. This guide details the spectroscopic signatures required to confirm the structure, focusing on the PMB group as a "reporter" moiety for chirality.
Method Comparison Matrix
| Feature | NMR (1H, 13C, 2D) | Single Crystal XRD | FT-IR | HRMS (ESI) |
| Primary Utility | Routine structure confirmation, purity, solution-state dynamics. | Absolute configuration ( | Quick functional group check (S=N vs S=O). | Molecular formula confirmation. |
| Sample Req. | 5–10 mg (Solution) | Single Crystal (0.1–0.3 mm) | <1 mg (Solid/Oil) | <1 mg (Solution) |
| Key Insight | Diastereotopic splitting of PMB protons confirms chiral sulfur. | Unambiguous 3D atom placement.[1] | Shift in S-N stretch (~900–950 cm⁻¹). | Fragmentation loss of PMB ( |
| Throughput | High | Low | High | High |
| Limit of Detection | ~1% Impurity | N/A (requires pure crystal) | >5% Impurity | ppm levels |
Part 1: The Analytical Challenge
The core challenge in analyzing 4-methoxybenzyl iminosulfonamides lies in three areas:
-
Chirality: The sulfur atom is a stereogenic center (
).[2] -
Tautomerism: The double bond can migrate between the internal nitrogen and the external nitrogen.
-
Differentiation: Distinguishing the product from the sulfonamide starting material or hydrolyzed byproducts.
Workflow Visualization
The following decision tree outlines the logical flow for structural validation.
Figure 1: Analytical workflow prioritizing NMR as the primary filter for chirality confirmation via the PMB reporter group.
Part 2: Primary Validation – High-Resolution NMR
NMR is the most practical tool for confirming the iminosulfonamide core. The 4-methoxybenzyl (PMB) group acts as an internal probe for the environment of the sulfur atom.
The "Diastereotopic" Test (1H NMR)
If the sulfur atom is chiral and the molecule is static (not rapidly tautomerizing), the methylene protons (
-
Observation: Instead of a singlet at
4.0–4.2 ppm, you will observe an AB quartet (two doublets with a large geminal coupling constant, Hz). -
Interpretation: This confirms the presence of a stable chiral center at Sulfur. If you see a singlet, the sulfur may be achiral (e.g., oxidized to sulfone) or the molecule is undergoing rapid tautomeric exchange.
15N-HMBC (Heteronuclear Multiple Bond Correlation)
Direct detection of 15N is insensitive, but 1H-15N HMBC is powerful for distinguishing
-
Sulfonamide (
): Nitrogen typically resonates around -260 to -300 ppm (relative to nitromethane). -
Iminosulfonamide (
): The hybridized nitrogen ( ) will show a distinct downfield shift compared to the amine nitrogen.
Key Chemical Shifts (Reference Data)
| Moiety | Proton (1H) | Carbon (13C) | Diagnostic Feature |
| PMB -OMe | 3.75 – 3.85 (s, 3H) | 55.0 – 55.5 | Sharp singlet; integration standard. |
| PMB -CH₂- | 4.00 – 4.30 (ABq, 2H) | 45.0 – 48.0 | AB Quartet = Chiral Sulfur. |
| PMB Aromatics | 6.80 (d) / 7.20 (d) | 114.0 / 129.0 | Classic AA'BB' system. |
| S-NH / S=NH | 4.5 – 6.0 (broad) | N/A | Exchangeable with D₂O. |
Part 3: Definitive Validation – Single Crystal XRD
While NMR infers structure, X-ray crystallography (XRD) sees it.[1] This is the only method to determine the absolute configuration (e.g.,
Why XRD is Superior for Tautomers
Iminosulfonamides can exist as:
-
Imine form:
-
Amine form:
NMR represents a time-averaged solution state. XRD freezes the molecule, allowing measurement of the S-N bond lengths:
-
S-N single bond: ~1.65 Å
-
S=N double bond: ~1.52 Å
Protocol for Crystallization:
-
Dissolve 20 mg of the pure PMB-iminosulfonamide in a minimal amount of hot ethanol or ethyl acetate.
-
Add n-heptane dropwise until slight turbidity appears.
-
Add one drop of ethanol to clear the solution.
-
Allow to stand at 4°C for 24-72 hours.
-
Select a crystal with sharp edges (approx 0.2mm) for diffraction.
Part 4: Supporting Techniques (IR & MS)
Infrared Spectroscopy (FT-IR)
Useful for ensuring the starting material (sulfonamide) has been converted.
-
Sulfonamide (
): Strong symmetric/asymmetric stretches at 1150 cm⁻¹ and 1350 cm⁻¹ . -
Iminosulfonamide (
): The S=N stretch typically appears at 900–980 cm⁻¹ or 1100–1200 cm⁻¹ (often overlapping with S=O, making it less diagnostic than NMR). Look for the absence of the second strong band.
Mass Spectrometry (HRMS)[3][4]
-
Technique: ESI-TOF (Positive Mode).
-
Fragmentation: PMB-protected amines often show a characteristic fragment at
121.0653 (methoxybenzyl cation) in MS/MS experiments. -
Observation:
must match the calculated formula for .
Part 5: Detailed Experimental Protocol
Objective: Characterize a synthesized N-PMB iminosulfonamide.
-
Sample Preparation (NMR):
-
Dry the sample under high vacuum (0.1 mbar) for 2 hours to remove solvent traces (EtOAc signals can overlap with PMB methylene).
-
Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d).
-
Note: If signals are broad due to rotation/exchange, switch to DMSO-d6 and run at elevated temperature (320K) to sharpen peaks, or low temperature (250K) to freeze conformers.
-
-
Acquisition:
-
Run 1H NMR (min 16 scans). Check for the AB quartet at 4.1 ppm.
-
Run 13C NMR (min 512 scans). Confirm Carbon count.
-
Run COSY : Verify the coupling between the PMB methylene protons (they should only couple to each other).
-
Run HSQC : Confirm the methylene protons are attached to the same carbon.
-
-
Data Analysis:
-
Integrate the PMB OMe singlet (set to 3.00).
-
Integrate the aromatic region (should sum to correct number of protons).
-
Calculate the diastereotopic ratio if isomers are present.
-
References
-
Arvidsson, P. I., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Link
-
Bull, J. A., & Luisi, L. (2016). Sulfonimidamides: Synthesis and Applications in Medicinal Chemistry.[3][4] Chemistry - A European Journal.[4] Link
-
BenchChem. (2025).[1] Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] Link
-
RSC. (2016). Experimental and theoretical investigation of conformational states in crystalline sulfonamides. Royal Society of Chemistry. Link
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 5. epfl.ch [epfl.ch]
- 6. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
A Senior Application Scientist's Guide to the Kinetic Analysis of Iminosulfonyl Chloride Reactions: A Comparative Framework Featuring 4-Methoxybenzyliminosulfonylchloride
Abstract: This guide provides a comprehensive framework for conducting kinetic studies on iminosulfonyl chlorides, a class of reagents pivotal in the synthesis of sulfonamides and other key motifs in drug development. While direct kinetic data for the specific reagent 4-Methoxybenzyliminosulfonylchloride (MBSC) is not extensively documented in current literature, this document establishes the foundational principles and detailed experimental protocols necessary for its characterization. By leveraging established methodologies for analogous arenesulfonyl chlorides, we present a comparative guide for researchers to evaluate the reactivity of MBSC against common alternatives. We delve into the causality behind experimental design, provide self-validating protocols for techniques such as conductimetry and in-situ NMR spectroscopy, and offer a basis for predicting MBSC's reactivity based on its structural and electronic properties.
Introduction to Iminosulfonyl Chlorides in Modern Synthesis
Iminosulfonyl chlorides are valuable electrophilic building blocks in organic chemistry, primarily utilized for the synthesis of sulfonamides, which are prevalent motifs in pharmaceuticals.[1][2] The reactivity of the sulfonyl sulfur center is highly tunable based on the electronic and steric nature of the substituents attached to the nitrogen and sulfur atoms. Understanding the kinetics of their reactions is paramount for optimizing reaction conditions, controlling selectivity, and developing robust synthetic processes.
The Subject of Our Study: this compound (MBSC)
This compound (MBSC) is an interesting, though less-studied, member of this reagent class. Its structure features a 4-methoxybenzyl group, which is expected to influence the electrophilicity of the sulfur center through its electron-donating properties. This guide will use MBSC as a focal point to build a comprehensive methodology for kinetic analysis.
Scope of the Comparative Guide
This guide will:
-
Establish a theoretical framework for comparing the reactivity of MBSC against well-characterized arenesulfonyl chlorides.
-
Provide detailed, step-by-step experimental protocols for determining reaction rates and mechanisms.
-
Explain the rationale behind methodological choices, ensuring scientific integrity.
-
Visualize key reaction mechanisms and experimental workflows to enhance understanding.
Comparative Kinetic Framework: MBSC vs. Standard Arenesulfonyl Chlorides
A robust understanding of a new reagent's performance is achieved by benchmarking it against established alternatives. The reaction kinetics of arenesulfonyl chlorides are sensitive to the substituents on the aromatic ring, a principle that allows us to predict the relative reactivity of MBSC.
Selection of Benchmark Reagents
To contextualize the performance of MBSC, we select three common arenesulfonyl chlorides with varying electronic properties:
-
Benzenesulfonyl Chloride (BSC): The parent compound, serving as a neutral baseline.
-
p-Toluenesulfonyl Chloride (TsCl): Contains a weakly electron-donating methyl group.
-
p-Nitrobenzenesulfonyl Chloride (NsCl): Contains a strongly electron-withdrawing nitro group.[3][4]
Predicted Reactivity and Mechanistic Considerations
The reaction of sulfonyl chlorides with nucleophiles is generally accepted to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.[3][4][5][6] The reaction rate is therefore dependent on the electrophilicity of the sulfur atom.
-
Electron-donating groups (EDGs) , like the 4-methoxybenzyl group in MBSC, are expected to decrease the partial positive charge on the sulfur atom, thus decelerating the rate of nucleophilic attack compared to an unsubstituted analogue like BSC.
-
Electron-withdrawing groups (EWGs) , such as the nitro group in NsCl, enhance the electrophilicity of the sulfur, leading to a significant acceleration in reaction rate.
This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For this class of reactions, a positive ρ-value is expected, indicating that electron-withdrawing groups accelerate the reaction.[7]
Comparative Data Summary (Predicted)
The following table summarizes the predicted relative reactivity of MBSC in a typical reaction with an amine nucleophile, based on the electronic effects of its substituent compared to the benchmark reagents. The rate constant, k, is the primary metric for comparison.
| Reagent | Substituent Group | Electronic Effect | Predicted Relative Rate Constant (k) | Rationale |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | -NO₂ | Strong EWG | kNsCl (Fastest) | Highest electrophilicity at the sulfur center. |
| Benzenesulfonyl Chloride (BSC) | -H | Neutral | kBSC (Baseline) | Standard benchmark for comparison. |
| p-Toluenesulfonyl Chloride (TsCl) | -CH₃ | Weak EDG | kTsCl < kBSC | Methyl group donates electron density, slightly reducing reactivity. |
| This compound (MBSC) | -CH₂-C₆H₄-OCH₃ | EDG | kMBSC < kTsCl | The 4-methoxybenzyl group is a stronger electron-donating group than methyl, leading to a greater reduction in sulfur electrophilicity. |
Experimental Design for Kinetic Studies
The choice of analytical technique is critical for obtaining reliable kinetic data. The method must be sensitive to changes in the concentration of reactants or products over time without interfering with the reaction.
Rationale for Method Selection
-
Conductimetry: This technique is ideal for solvolysis reactions where ions are produced, such as the reaction of a sulfonyl chloride with water or alcohol.[5] The increase in conductivity over time is directly proportional to the reaction progress. It is a highly sensitive method for tracking the formation of acidic byproducts (e.g., HCl).
-
In-situ NMR Spectroscopy: NMR is an exceptionally powerful tool for monitoring reactions involving more complex nucleophiles (e.g., amines) in a non-invasive manner.[8] It allows for the simultaneous observation and quantification of multiple species (reactants, intermediates, products) in the reaction mixture. For quantitative analysis (qNMR), an internal standard is required.[8]
-
Online HPLC/LC-MS: For complex reaction mixtures or when reaction intermediates need to be identified, coupling a flow reactor or an automated sampling system to an LC-MS provides real-time separation and analysis.[9] This is particularly useful for optimizing reaction conditions in drug development.
Protocol 1: Solvolysis Kinetics via Conductimetry
This protocol details the measurement of the solvolysis rate of MBSC in an aqueous ethanol solution, a standard method for assessing the intrinsic reactivity of sulfonyl chlorides.
Objective: To determine the first-order rate constant (k) for the solvolysis of MBSC.
Materials:
-
This compound (MBSC)
-
High-purity ethanol and deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare a precise aqueous ethanol solution (e.g., 80% ethanol v/v) and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in the water bath.
-
Instrument Setup: Place the conductivity probe into a reaction vessel containing a known volume of the equilibrated solvent. Allow the reading to stabilize.
-
Reaction Initiation: Prepare a concentrated stock solution of MBSC in a small amount of anhydrous acetonitrile. Inject a small, known aliquot of the MBSC solution into the reaction vessel with vigorous stirring to initiate the reaction. The final concentration of MBSC should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Continue recording until the conductivity reading becomes stable, indicating the reaction is complete (the "infinity" reading).
-
Data Analysis: The first-order rate constant (k) is calculated from the conductivity data using the integrated rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where Ct is the conductivity at time t, and C∞ and C₀ are the conductivities at completion and time zero, respectively. A plot of ln(C∞ - Ct) versus t will yield a straight line with a slope of -k.
Protocol 2: In-situ NMR Monitoring of Aminolysis
This protocol describes how to monitor the reaction between MBSC and a primary amine (e.g., benzylamine) to determine the second-order rate constant.
Objective: To determine the second-order rate constant (k₂) for the reaction of MBSC with an amine.
Materials:
-
MBSC, Benzylamine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer equipped with temperature control
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precisely weighed amount of the internal standard and MBSC in the deuterated solvent.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to thermally equilibrate. Acquire an initial spectrum (t=0) to confirm the initial concentrations from the integration relative to the internal standard.
-
Reaction Initiation: Eject the sample, quickly inject a stoichiometric amount of the amine nucleophile, mix thoroughly, and re-insert the tube into the spectrometer. Immediately start acquiring spectra at regular time intervals.
-
Data Acquisition: Collect a series of ¹H NMR spectra over time until the reaction is near completion. Monitor the disappearance of a characteristic reactant peak (e.g., the benzylic CH₂ of MBSC) and the appearance of a product peak.
-
Data Analysis:
-
For each spectrum, calculate the concentration of the reactant by comparing its integral to the integral of the known concentration of the internal standard.
-
For a second-order reaction with 1:1 stoichiometry, the rate constant (k₂) can be determined by plotting 1/[Reactant] versus time. The slope of this line will be equal to k₂.
-
Mechanistic Insights and Visualization
Kinetic data is crucial for elucidating reaction mechanisms. For sulfonyl chlorides, studies of solvent effects and activation parameters consistently point towards an SN2-like mechanism.[4][5][6][10]
Proposed SN2-like Reaction Mechanism
The reaction proceeds via a single transition state where the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. This is an associative mechanism where bond-formation and bond-breaking are concerted.
Caption: Proposed SN2-like mechanism for nucleophilic substitution at a sulfonyl chloride.
Experimental Workflow Visualization
A systematic workflow is essential for reproducible kinetic experiments. The following diagram outlines the key stages from planning to final analysis.
Caption: General experimental workflow for a chemical kinetics study.
Conclusion and Future Outlook
This guide has established a rigorous, experimentally grounded framework for investigating the reaction kinetics of this compound and related compounds. While direct comparative data is pending experimental validation, the principles derived from extensive studies on arenesulfonyl chlorides provide a strong predictive basis for its reactivity.[3][4][11] We predict that MBSC will be a moderately reactive reagent, less electrophilic than benzenesulfonyl chloride, due to the electron-donating nature of its 4-methoxybenzyl substituent.
The detailed protocols for conductimetry and in-situ NMR monitoring provide researchers with the practical tools needed to generate high-quality kinetic data. This data is invaluable for the rational design of synthetic routes, process optimization, and the continued development of novel reagents for applications in medicinal chemistry and materials science. Future work should focus on the experimental validation of these predictions and the expansion of kinetic studies to a broader range of nucleophiles and solvent systems.
References
- A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. (n.d.). Benchchem.
- Abbas, M. I., & Boyle, R. G. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 12(9), 2020–2023.
- Mata, A., et al. (2024).
- Merchant, S. S., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 20(17), 5360–5363.
- Mata, A., et al. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
- D'Souza, M. J., et al. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International journal of molecular sciences, 9(12), 2639–2657.
- D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2639–2657.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). ResearchGate.
- Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. (n.d.). Journal of the Korean Chemical Society.
- Online LC Reaction Monitoring of Radical Bromination of an Arom
- Organic Chemistry Revision Sheets Reaction Mechanism Notes. (n.d.).
- Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 107-114.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Synthesis of sulfonimide-based branched arylsulfonyl chlorides. (2015).
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein journal of organic chemistry, 18, 120–132.
- Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. (n.d.). ResearchGate.
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein journal of organic chemistry, 18, 120–132.
- Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5332.
- Cooley, T. A., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
- Li, Y., et al. (2014). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. International journal of molecular sciences, 15(1), 1269–1278.
- Shellhamer, D. F., et al. (2013). Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. The Journal of organic chemistry, 78(2), 246–252.
- King, J. F. (1986). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 58(8), 1177-1182.
- Why do Carbonyl Compounds Undergo Nucleophilic Addition? (2020, July 26). BYJU'S.
- Drabowicz, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules (Basel, Switzerland), 24(17), 3163.
- Identifying nucleophilic and electrophilic centers. (n.d.). Khan Academy.
- Garba, Z. N., et al. (2021). Equilibrium Isotherms and Kinetics Modelling for an Efficient Removal of 4-Chloro-2-Methoxyphenol From Aqueous Solution Using Optimal Activated Carbon. Avicenna Journal of Environmental Health Engineering, 8(1), 52-60.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Reactivity of Aryl vs. Benzyl Iminosulfonyl Chlorides
Executive Summary
Iminosulfonyl chlorides (formally sulfonimidoyl chlorides ,
While often grouped together, Aryl and Benzyl variants exhibit fundamentally different reactivity profiles. This guide delineates the divergence: Aryl derivatives react primarily via direct nucleophilic substitution (
Mechanistic Divergence: The -Proton Effect
The presence or absence of protons on the carbon adjacent to sulfur (
Aryl Iminosulfonyl Chlorides (No -Protons)
-
Mechanism: Direct Nucleophilic Substitution (
-like) or Addition-Elimination ( ). -
Stereochemistry: typically proceeds with inversion of configuration at the sulfur center.
-
Stability: Generally stable to isolation; less prone to oligomerization.
Benzyl Iminosulfonyl Chlorides (Has -Protons)
-
Mechanism: In the presence of base (even weak bases like tertiary amines), these can undergo 1,2-elimination of HCl to form a transient Iminosulfene species (analogous to sulfenes from sulfonyl chlorides).
-
Reactivity: The iminosulfene is highly electrophilic. Nucleophiles add to it, often leading to racemization (since the intermediate is planar/achiral at the S-C bond) or
cycloadditions if suitable traps are present. -
Stability: "Sensitive." Prone to hydrolysis and self-reaction if the iminosulfene is not intercepted rapidly.
Pathway Visualization
The following diagram illustrates the competing pathways. Note how the Benzyl variant opens a "Trapdoor" to the iminosulfene intermediate.
Figure 1: Mechanistic dichotomy.[1] Aryl derivatives follow a predictable substitution path, while Benzyl derivatives can divert through the reactive iminosulfene intermediate in basic conditions.
Performance Comparison Table
| Feature | Aryl Iminosulfonyl Chlorides | Benzyl Iminosulfonyl Chlorides |
| Primary Mechanism | Direct Substitution ( | Elimination-Addition (via Iminosulfene) |
| Base Sensitivity | Low (Base acts as HCl scavenger) | High (Base triggers elimination) |
| Stereochemical Integrity | High (Inversion) | Low (Risk of Racemization) |
| Hydrolytic Stability | Moderate (Can be washed with water) | Low (Rapid hydrolysis to sulfonamides) |
| Reaction Rate | Moderate (Steric dependent) | Fast (via highly reactive intermediate) |
| Dominant Side Reaction | Hydrolysis to sulfonamide | |
| Preferred Conditions | Excess amine, RT or mild heat | Low temp ( |
Experimental Protocols
Protocol A: Synthesis & Reaction of Aryl Iminosulfonyl Chlorides
Best for: Creating chiral sulfonimidamides with high enantiopurity.
Reagents:
-
Sulfinamide precursor (e.g., p-Tolylsulfinamide)
-
Oxidant: N-Chlorosuccinimide (NCS) or t-BuOCl
-
Solvent: Acetonitrile (MeCN) or DCM
-
Nucleophile: Primary/Secondary Amine[2]
Workflow:
-
Oxidative Chlorination: Dissolve sulfinamide (1.0 equiv) in MeCN at
. Add NCS (1.1 equiv) portion-wise.-
Observation: Solution turns yellow/orange. Reaction is typically complete in <1 hour.
-
Note: The aryl iminosulfonyl chloride is formed in situ. Isolation is possible but rarely necessary.
-
-
Nucleophilic Displacement: Add the amine nucleophile (1.2–2.0 equiv) directly to the reaction mixture.
-
Tip: If using a salt amine (e.g., amine HCl), add 2.5 equiv of auxiliary base (Et3N) after the chlorination step is complete to avoid premature side reactions.
-
-
Workup: Quench with water, extract with EtOAc. The aryl backbone stabilizes the S(VI) center, allowing standard aqueous workup.
Protocol B: Handling Benzyl Iminosulfonyl Chlorides (The "Trap" Method)
Best for: Trapping the reactive intermediate without decomposition.
Reagents:
-
Benzyl sulfinamide
-
Oxidant: t-BuOCl (preferred for cleaner byproduct profile than NCS)
-
Base: DBU or Et3N (to trigger iminosulfene formation intentionally) or none (to attempt direct sub).
-
Trap: Vinyl ether (for cycloaddition) or Amine (for amidation).
Workflow:
-
Cryogenic Activation: Dissolve benzyl sulfinamide in dry DCM and cool to
. -
Chlorination: Add t-BuOCl (1.0 equiv) dropwise. Stir for 15 mins.
-
Critical: Do not let the temperature rise. The benzyl iminosulfonyl chloride is generated but is thermally labile.
-
-
The "Trap" (Nucleophile Addition):
-
Option 1 (Direct Sub): Add amine nucleophile slowly at
. Allow to warm to only after addition. -
Option 2 (Iminosulfene Trap): If the goal is a cycloaddition or if the direct substitution fails, add the base (Et3N) simultaneously with the trapping agent (e.g., an enamine or alcohol). The base generates the iminosulfene, which is immediately intercepted by the nucleophile.
-
-
Quench: Pour into cold dilute NaHCO3. Do not use acidic workup, as benzyl sulfonimidamides are acid-sensitive (N-S bond cleavage).
Troubleshooting & Optimization
Problem: Low Yield with Benzyl Substrates
-
Cause: The base (used to scavenge HCl) is triggering iminosulfene formation, which then oligomerizes or hydrolyzes before the amine can attack.
-
Solution: Use a heterogeneous base (e.g.,
or solid supported amine) or use a large excess of the nucleophilic amine itself as the base. This keeps the concentration of dissolved base low, favoring the direct substitution pathway over elimination.
Problem: Loss of Chirality
-
Cause: Reaction proceeded via the planar iminosulfene intermediate (common in Benzyl) or chloride exchange occurred (common in Aryl).
-
Solution:
-
For Aryl: Ensure strictly anhydrous conditions to prevent hydrolysis-induced racemization.
-
For Benzyl: Impossible to maintain perfect chirality if the reaction goes via iminosulfene. If chirality is essential, avoid basic conditions entirely or use Sulfonimidoyl Fluorides (SuFEx chemistry) instead of chlorides, as the S-F bond is more stable and less prone to elimination.
-
Problem: Explosive Risks[3]
-
Safety Note: t-BuOCl is effective but can be unstable. For large-scale aryl preparations, NCS (N-Chlorosuccinimide) is the safer, solid alternative. For benzyls, NCS can be difficult to remove without aqueous wash (which hydrolyzes the product), so t-BuOCl remains the standard despite risks.
References
-
Johnson, C. R., & Wambsgans, A. (1979).[3] "Preparation and reactions of sulfonimidoyl chlorides." Journal of Organic Chemistry. Describes the fundamental synthesis and the iminosulfene mechanism for alkanesulfonimidoyl chlorides.
-
Gillingham, D., et al. (2020). "The stereochemistry of substitution at S(VI)." Chemical Science. Detailed review of inversion vs. retention and mechanistic pathways.
-
Bolm, C., et al. (2007). "Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide." Beilstein Journal of Organic Chemistry. Establishes the NCS protocol for aryl derivatives.
-
Willis, M. C., et al. (2022).[4] "Sulfonimidamide synthesis by amination." Organic Letters. Modern applications and improvements on the chloride intermediate stability.
Sources
A Cost-Benefit Analysis of 4-Methoxybenzyl (PMB) as a Sulfonamide-Based Amine Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The temporary masking of reactive functional groups, such as amines, prevents undesirable side reactions and directs the chemical transformations to the intended sites. While a plethora of amine protecting groups are available, each with its distinct advantages and limitations, this guide provides an in-depth cost-benefit analysis of utilizing the 4-methoxybenzyl (PMB) group within a sulfonamide framework, a plausible interpretation of the reagent "4-Methoxybenzyliminosulfonylchloride". This analysis is benchmarked against widely-used alternative amine protecting groups, namely other sulfonamides like Nosyl (Ns) and Tosyl (Ts), and carbamates such as Boc and Cbz.
The PMB-Sulfonamide Protecting Group: An Overview
The 4-methoxybenzyl (PMB) group is a well-established protecting group for various functionalities, including amines. When incorporated into a sulfonamide, it offers a unique set of properties. The presumed reagent for its introduction, N-(4-methoxybenzyl)sulfamoyl chloride, can be synthesized from readily available starting materials: 4-methoxybenzylamine and sulfuryl chloride.
The primary allure of the PMB-sulfonamide protecting group lies in its dual nature of deprotection. It can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which are orthogonal to the deprotection methods of many other protecting groups.[1] Additionally, cleavage can be achieved under certain acidic conditions.[2] This versatility provides flexibility in complex synthetic routes.
Comparative Analysis with Alternative Protecting Groups
A thorough evaluation of the PMB-sulfonamide strategy necessitates a direct comparison with established amine protecting groups. The following sections dissect the performance of PMB-sulfonamide against its sulfonyl and carbamate counterparts.
Sulfonyl-Based Alternatives: Nosyl (Ns) and Tosyl (Ts)
Nosyl (2-nitrobenzenesulfonyl) and Tosyl (p-toluenesulfonyl) groups are widely employed for amine protection, forming stable sulfonamides.
| Feature | PMB-Sulfonamide | Nosyl (Ns) | Tosyl (Ts) |
| Reagent | N-(4-methoxybenzyl)sulfamoyl chloride | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | p-Toluenesulfonyl chloride (Ts-Cl) |
| Introduction | Reaction with amine | High-yielding reaction with primary and secondary amines in the presence of a base.[3] | High-yielding reaction with primary and secondary amines in the presence of a base.[4] |
| Stability | Stable to a wide range of conditions. | Stable to acidic and many reductive conditions. | Very stable to acidic and basic conditions, and many oxidizing and reducing agents.[1] |
| Deprotection | Oxidative (DDQ, CAN), Acidic[1][2] | Mild nucleophilic aromatic substitution with thiols (e.g., thiophenol).[5][6] | Harsh reductive conditions (e.g., Na/NH₃, SmI₂) or strong acid (HBr/AcOH).[1][7] |
| Key Advantage | Orthogonal oxidative deprotection. | Mild and orthogonal deprotection (Fukuyama Amine Synthesis).[5] | High stability. |
| Key Disadvantage | Sensitivity to strong oxidizing agents. | Potential for side reactions with sulfur nucleophiles. | Harsh deprotection conditions limit functional group tolerance. |
Carbamate-Based Alternatives: Boc and Cbz
Tert-butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are the most common carbamate protecting groups, particularly in peptide synthesis.[8]
| Feature | PMB-Sulfonamide | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Reagent | N-(4-methoxybenzyl)sulfamoyl chloride | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Introduction | Reaction with amine | High-yielding reaction with amines.[9] | High-yielding reaction with amines.[10] |
| Stability | Stable to a wide range of conditions. | Stable to basic and hydrogenolysis conditions. | Stable to acidic and mildly basic conditions. |
| Deprotection | Oxidative (DDQ, CAN), Acidic[1][2] | Strong acid (e.g., TFA, HCl).[9] | Catalytic hydrogenolysis (H₂/Pd).[10] |
| Key Advantage | Orthogonal oxidative deprotection. | Broadly used, well-understood, orthogonal to Cbz. | Mild hydrogenolysis deprotection, orthogonal to Boc. |
| Key Disadvantage | Potential for over-oxidation of sensitive substrates. | Lability to strong acids. | Incompatible with catalysts sensitive to poisoning and reducible functional groups. |
Cost-Benefit Analysis
The economic viability of a protecting group strategy is a critical factor in process development and large-scale synthesis. The following analysis considers the approximate costs of the necessary reagents.
| Protecting Group | Reagent | Starting Materials for Reagent | Approx. Reagent Cost (per mole) | Key Cost-Benefit Consideration |
| PMB-Sulfonamide | N-(4-methoxybenzyl)sulfamoyl chloride | 4-Methoxybenzylamine, Sulfuryl chloride | Estimated as moderate, based on starting material costs.[10][11][12] | The cost of the two-step reagent synthesis needs to be factored in. The benefit of orthogonal deprotection may outweigh this for complex syntheses. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | - | ~$580/mol[13][14] | Commercially available reagent. The mild deprotection can lead to higher overall yields and cost savings in later steps. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | - | ~$245/mol[8][15] | Relatively inexpensive reagent and high stability. The harsh deprotection can lead to lower yields and higher costs due to substrate decomposition. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | - | ~$2540/mol[16] | Widely available and highly effective. The cost of the reagent is offset by its reliability and the mildness of its application. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | - | ~$1100/mol[10] | A mature technology with predictable outcomes. The cost of the palladium catalyst for deprotection should be considered. |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. The cost per mole was calculated based on the price of a reasonably sized research quantity.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzyl)sulfamoyl chloride (Hypothetical)
This protocol is based on general procedures for the synthesis of N-substituted sulfamoyl chlorides.
-
To a solution of 4-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-methoxybenzyl)sulfamoyl chloride.
Protocol 2: Oxidative Deprotection of a PMB-Sulfonamide
-
Dissolve the PMB-protected amine (1.0 eq) in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the deprotected amine.
Visualization of Synthetic Pathways
Diagram 1: Amine Protection-Deprotection Workflow
Caption: General workflow for amine protection and deprotection.
Diagram 2: Orthogonality of Protecting Groups
Caption: Orthogonality of different amine protecting groups based on their distinct deprotection conditions.
Conclusion and Recommendation
The choice of an amine protecting group is a strategic decision that significantly impacts the efficiency and success of a synthetic campaign. The 4-methoxybenzyl (PMB)-sulfonamide protecting group, while not a mainstream choice, presents a compelling option due to its unique oxidative deprotection pathway. This offers a valuable orthogonal strategy, particularly in complex syntheses where standard acidic, basic, or hydrogenolytic conditions are not tolerated.
Cost-Benefit Summary:
-
Benefits: The primary benefit is the orthogonal deprotection capability, which can simplify complex synthetic routes and potentially increase overall yields by avoiding harsh conditions that could degrade sensitive functionalities.
-
Costs: The main costs are associated with the synthesis of the protecting group reagent , which is not as readily available as its alternatives. Furthermore, the oxidative deprotection conditions might not be suitable for substrates containing other easily oxidizable groups.
Recommendation:
For routine amine protection, the well-established and commercially available Boc and Cbz groups often provide the most straightforward and cost-effective solutions. For syntheses requiring the activation of the N-H bond for subsequent alkylation, the Nosyl (Ns) group, as utilized in the Fukuyama amine synthesis, is an excellent choice due to its mild deprotection conditions.
The PMB-sulfonamide protecting group should be considered a specialist tool in the synthetic chemist's arsenal. Its use is most justified in scenarios where:
-
Orthogonality is critical: The substrate contains functional groups sensitive to both acidic and reductive conditions, precluding the use of Boc, Cbz, and Ts.
-
Mild, non-reductive cleavage is required: The molecule cannot tolerate hydrogenolysis or harsh dissolving metal reductions.
Ultimately, the optimal choice will depend on a careful analysis of the specific substrate, the planned synthetic route, and the overall project budget. This guide provides the foundational data and rationale to make an informed decision.
References
-
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Fukuyama Amine Synthesis. Chem-Station.
-
Benzyl chloroformate, 97 wt%, stabilized 500 g. Thermo Scientific Chemicals.
-
4-Methoxybenzylamine. Volochem Inc.
-
p-Toluenesulfonyl chloride, 99+%. Thermo Scientific Chemicals.
-
2-Nitrobenzenesulfonyl chloride, 97%. Thermo Scientific Chemicals.
-
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega.
-
Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride. Organic Preparations and Procedures International.
-
4 Methoxybenzylamine at ₹ 3800/kg. IndiaMART.
-
2393-23-9 Cas No. | 4-Methoxybenzylamine. Apollo Scientific.
-
SULPHURYL CHLORIDE. sdfine.
-
2-Nitrobenzenesulfonyl chloride 97. Sigma-Aldrich.
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
-
Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. University of East Anglia.
-
p-TOLUENESULFONYL CHLORIDE, 99%. GFS Chemicals.
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc.
-
Di-tert-butyl dicarbonate, 97+%. Thermo Scientific Chemicals.
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC.
-
An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry.
-
Di-tert-butyl dicarbonate, 97+%. Thermo Scientific Chemicals.
-
A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide. Benchchem.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
-
Protecting Groups in Peptide Synthesis. PubMed.
-
4-Methoxybenzylamine, 98+%. Thermo Scientific Chemicals.
-
The Detosylation of Chiral 1,2-Bis(tosylamides). ACS Publications.
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PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
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4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
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Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv.
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. DOI.
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
-
Synthesis and Application of 4-methoxybenzylamine. ChemicalBook.
-
Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.
-
Synthesis of 4-methoxybenzyl chloride. PrepChem.com.
-
4-Methoxybenzylamine. PubChem.
-
Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
-
Protection/Deprotection Reagents. MilliporeSigma.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Photolytic cleavage of sulfonamide bonds. PubMed.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
What is TsCl in Organic Chemistry? A Comprehensive Guide. Chemistry Steps.
-
The effect of the reaction conditions on the tosylation of PIBall-OH at.... ResearchGate.
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Safety Operating Guide
4-Methoxybenzyliminosulfonylchloride proper disposal procedures
This guide outlines the validated operational protocol for the safe disposal of 4-Methoxybenzyliminosulfonylchloride (and structurally related reactive sulfonyl chloride derivatives).
Advisory: This compound is a high-energy electrophile. It combines the moisture sensitivity of a sulfonyl chloride (
Part 1: Chemical Hazard Profile & Pre-Assessment
Before initiating any disposal workflow, you must understand the "Why" behind the safety constraints.
| Hazard Parameter | Implication for Disposal |
| Moisture Sensitivity | Critical. Reacts violently with water to release HCl gas. Never add water directly to the neat solid/liquid. |
| Thermal Instability | The "imino" functionality may degrade exothermically. Keep all waste streams < 10°C during processing. |
| Corrosivity | byproduct formation (HCl + Sulfonic/Sulfamic acids) requires acid-resistant containment and neutralization. |
| Byproduct Toxicity | Hydrolysis likely yields 4-Methoxybenzylamine (or related anisyl derivatives) and sulfur acids. Treat the neutralized aqueous phase as hazardous organic waste. |
Mandatory PPE & Engineering Controls
-
Respiratory: Full-face respirator with acid gas/organic vapor cartridges (if outside a fume hood) or standard N95 + Fume Hood (Sash at lowest working position).
-
Dermal: Double-gloving strategy. Inner: Nitrile (4 mil). Outer: Silver Shield/Laminate (for spill protection) or thick Nitrile (8 mil).
-
Eye: Chemical splash goggles + Face shield.
Part 2: The "Solution-Phase Quench" Protocol
Core Principle: Never quench the neat bulk material. You must dilute the reagent in an inert solvent to act as a heat sink before introducing the hydrolytic agent.
Step 1: Preparation of the Quench Vessel
-
Select a 3-neck round-bottom flask or a wide-mouth Erlenmeyer flask (sized 5x the volume of waste).
-
Prepare 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) .
-
Note: NaOH is preferred for larger quantities to avoid excessive foaming (CO₂ evolution), but requires stricter temperature monitoring. NaHCO₃ is safer for small (<5g) batches.
-
-
Place the quench vessel in an ice/water bath and cool to 0–5°C .
-
Enable vigorous magnetic stirring.
Step 2: Solvation of the Reagent
-
Dissolve the this compound in an inert solvent.
-
Recommended: Dichloromethane (DCM) or Toluene.
-
Ratio: 1 part Reagent : 10 parts Solvent (v/v).
-
Why? This dilution mitigates the "hot spot" phenomenon where solid clumps react violently on the surface but remain unreacted inside.
-
Step 3: Controlled Hydrolysis (The Dropwise Addition)
-
Transfer the diluted reagent solution to an addition funnel (pressure-equalizing preferred).
-
Slowly drip the organic solution into the cold, stirring alkaline mixture.
-
Rate: Maintain internal temperature < 10°C .
-
Observation: Watch for fuming or rapid bubbling. If observed, STOP and let the system cool.
-
-
Mechanism: The base neutralizes the HCl immediately upon generation, driving the equilibrium toward the sulfonate/sulfamate salt.
Step 4: Post-Quench Stabilization
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to stir at room temperature for 1–2 hours .
-
Check pH of the aqueous layer. It must be pH > 9 . If acidic, add more base.
-
Verification: Take a small aliquot of the organic layer and add to water in a test tube. If no precipitate/fume forms, the sulfonyl chloride is consumed.
Part 3: Waste Stream Management
After neutralization, you will likely have a biphasic mixture (Organic Solvent + Aqueous Salt Solution).
| Phase | Composition | Disposal Path |
| Organic Layer | DCM/Toluene + Organic Amine Byproducts | Halogenated Organic Waste . Do NOT mix with acid waste.[1][2] |
| Aqueous Layer | Sodium salts (Cl⁻, SO₃²⁻), Neutralized Acids | Aqueous Basic Waste (Check local regulations; often requires collection due to organic contamination). |
Labeling Requirement:
"Deactivated Sulfonyl Chloride Waste - Contains Dichloromethane, Sodium Hydroxide, and Organic Amines. pH ~10."
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and operational flow for the disposal process.
Caption: Operational flowchart for the biphasic quenching of reactive sulfonyl chlorides.
Part 5: Emergency Contingencies
Scenario A: Spillage of Neat Material
-
Evacuate the immediate area (HCl fumes).
-
Do NOT use water. Cover the spill with Dry Lime , Soda Ash , or a 1:1 mixture of Sodium Bicarbonate and Vermiculite.
-
Scoop the absorbed material into a dry container and treat as hazardous solid waste.
Scenario B: Thermal Runaway during Quench
-
Stop addition immediately.
-
Add ice directly to the external bath (not the reaction).
-
If the reaction vessel is sealed, vent it immediately to prevent pressure buildup from CO₂ or HCl.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzenesulfonyl Chloride Derivatives.
-
BenchChem. (2025). Safe Quenching Procedures for Sulfonyl Chloride Reactions.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for acid halide hydrolysis).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
